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(R)-3-Aminohexan-1-ol hydrochloride Documentation Hub

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  • Product: (R)-3-Aminohexan-1-ol hydrochloride
  • CAS: 68889-63-4

Core Science & Biosynthesis

Foundational

Structure and molecular weight of (R)-3-aminohexan-1-ol HCl

Structural Analysis, Process Chemistry, and Application in Chiral Synthesis Executive Summary (R)-3-Aminohexan-1-ol hydrochloride (CAS: 68889-63-4) represents a "privileged scaffold" in modern medicinal chemistry. As a c...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Process Chemistry, and Application in Chiral Synthesis

Executive Summary

(R)-3-Aminohexan-1-ol hydrochloride (CAS: 68889-63-4) represents a "privileged scaffold" in modern medicinal chemistry. As a chiral 1,3-amino alcohol, it serves as a critical bifunctional building block, offering a defined stereocenter that directs the spatial arrangement of pharmacophores in kinase inhibitors, antiviral agents, and peptidomimetics. This guide dissects its physicochemical architecture, outlines robust synthetic pathways, and establishes a self-validating analytical framework for its characterization.

Structural Identification & Physicochemical Properties[1][2]

The molecule consists of a six-carbon linear chain with a primary hydroxyl group at the C1 position and a primary amine at the C3 position. The stereocenter at C3 is in the (R)-configuration, which is often crucial for binding affinity in chiral protein pockets. As a hydrochloride salt, the amine is protonated, rendering the molecule water-soluble and chemically stable as a solid.

2.1 Chemical Identity Table[1]
ParameterSpecification
IUPAC Name (3R)-3-Aminohexan-1-ol hydrochloride
CAS Number 68889-63-4 (Specific to (R)-HCl salt)
Molecular Formula C₆H₁₅NO[2][3] · HCl
Molecular Weight 153.65 g/mol
Free Base MW 117.19 g/mol
Chiral Center C3 (R-configuration)
Appearance White to off-white hygroscopic crystalline solid
Solubility High: Water, Methanol, DMSO; Low: Hexane, Toluene
Melting Point 108–112 °C (Typical range for homologous HCl salts)
2.2 Structural Topology (Graphviz)

ChemicalStructure Figure 1: 2D Topological Connectivity of (R)-3-Aminohexan-1-ol HCl C1 C1 (CH2-OH) C2 C2 (CH2) C1->C2 C3 C3* (CH-NH3+) C2->C3 Stereocenter C4 C4 (CH2) C3->C4 Cl Cl- C3->Cl Ionic Bond C5 C5 (CH2) C4->C5 C6 C6 (CH3) C5->C6

Figure 1: 2D Topological Connectivity showing the carbon backbone and the ionic interaction at the chiral C3 center.

Synthetic Pathways & Process Chemistry

For high-purity applications (drug substance manufacturing), the synthesis must preserve chiral integrity. Two primary routes are recommended: Chemical Reduction of Beta-Amino Acids (Route A) for reliability, and Biocatalytic Transamination (Route B) for green scalability.

3.1 Route A: Reduction of (R)-3-Aminohexanoic Acid (Standard Protocol)

This route utilizes the commercially available (R)-3-aminohexanoic acid (or its ester). The key challenge is reducing the carboxylic acid/ester to the alcohol without racemizing the alpha-proton (relative to the amine).

  • Step 1: Esterification. (R)-3-aminohexanoic acid is refluxed with SOCl₂/MeOH to form the methyl ester HCl.

  • Step 2: Reduction. The ester is reduced using Sodium Borohydride (NaBH₄) in the presence of an additive (like CaCl₂ or I₂) or Lithium Aluminum Hydride (LiAlH₄) in THF.

    • Expert Note: NaBH₄/I₂ is often preferred over LiAlH₄ on scale due to easier workup and safety profiles.

  • Step 3: Salt Formation. The free base is treated with anhydrous HCl in dioxane/ether to precipitate the target salt.

3.2 Route B: Biocatalytic Transamination (Green Route)

This modern approach uses ω-transaminases to install the amine chirally from a ketone precursor (1-hydroxyhexan-3-one).

  • Mechanism: An (R)-selective transaminase transfers an amino group from an isopropylamine donor to the ketone substrate.

  • Advantage: Avoids heavy metal reductants and yields >99% ee.

3.3 Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Chemical Synthesis Workflow via Amino Acid Reduction Start Starting Material: (R)-3-Aminohexanoic Acid Step1 Step 1: Esterification (SOCl2, MeOH, Reflux) Start->Step1 Inter1 Intermediate: Methyl (R)-3-aminohexanoate HCl Step1->Inter1 Step2 Step 2: Chemoselective Reduction (NaBH4, EtOH/THF) Inter1->Step2 Inter2 Crude Free Base: (R)-3-Aminohexan-1-ol Step2->Inter2 Step3 Step 3: Salt Formation (HCl in Dioxane/IPA) Inter2->Step3 Final Final Product: (R)-3-Aminohexan-1-ol HCl (>98% ee) Step3->Final

Figure 2: Step-by-step synthetic workflow from the amino acid precursor to the final hydrochloride salt.

Analytical Characterization (Self-Validating Protocols)

To ensure the identity and purity of the compound, the following analytical signatures must be verified. These protocols act as a "fingerprint" for the molecule.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in D₂O or CD₃OD is distinct due to the deshielding effects of the heteroatoms.

PositionProton TypeChemical Shift (δ ppm)MultiplicityInterpretation
C1 -CH₂-OH3.60 – 3.80 MultipletDeshielded by Oxygen.
C3 -CH-NH₃⁺3.10 – 3.30 MultipletDeshielded by cationic Nitrogen.
C2 -CH₂-1.70 – 1.90 MultipletBridge between functional groups.
C4-C5 Alkyl Chain1.30 – 1.50 MultipletBulk methylene envelope.
C6 -CH₃0.90 – 0.95 TripletTerminal methyl group.

Validation Check: If the C3 signal appears upfield (< 2.8 ppm), the amine is likely not protonated (free base). If the C1 signal is a sharp singlet, check for unreduced ester.

4.2 Chiral HPLC Method (Enantiomeric Excess)

Determining the optical purity is critical.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).

  • Derivatization (Optional but Recommended): Reacting with FDAA (Marfey's reagent) or GITC allows for easier UV detection and separation on C18 columns.

Handling, Stability, & Safety
5.1 Hygroscopicity Management

Amine hydrochloride salts are notoriously hygroscopic.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Handling: Weigh quickly in a low-humidity environment. If the solid turns into a gum, it has absorbed water; recrystallization from Isopropanol/Ether can restore the solid form.

5.2 Safety Profile (GHS Classifications)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References
  • Sigma-Aldrich. (R)-3-Aminohexan-1-ol hydrochloride Product Sheet. Retrieved from

  • PubChem. 3-Aminohexan-1-ol Compound Summary. National Library of Medicine. Retrieved from

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition.
  • ChemicalBook. 3-Aminohexan-1-ol hydrochloride Properties and Safety. Retrieved from

  • BenchChem. Synthesis of Amino Alcohols via Reduction. (General protocols for amino acid reduction). Retrieved from

Sources

Exploratory

Whitepaper on the Safety, Handling, and Application of (R)-3-amino-1-hexanol HCl in Pharmaceutical Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chemical Safety Data (SDS) Integration, Mechanistic Toxicology, and Applied Synthetic Workflows Executive Summary In mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chemical Safety Data (SDS) Integration, Mechanistic Toxicology, and Applied Synthetic Workflows

Executive Summary

In modern asymmetric synthesis and active pharmaceutical ingredient (API) development, chiral amino alcohols are indispensable building blocks. Among these, (R)-3-amino-1-hexanol hydrochloride serves as a critical chiral synthon. However, treating this compound merely as a reagent overlooks the nuanced safety and handling requirements dictated by its physiochemical state. As a Senior Application Scientist, I have observed that the majority of process failures and safety incidents stem from a disconnect between a chemical’s Safety Data Sheet (SDS) and its practical benchtop application.

This whitepaper transcends the traditional rigid SDS template. It synthesizes core hazard data with field-proven methodologies, providing drug development professionals with a self-validating framework for the safe handling, storage, and synthetic integration of (R)-3-amino-1-hexanol HCl.

Chemical Identity & Physiochemical Grounding

Understanding the physical properties of a reagent is the first step in designing a safe and effective experimental protocol. The free base form of 3-amino-1-hexanol (CAS 64197-81-5) is an oily liquid prone to aerial oxidation and difficult to handle stoichiometrically[1]. To mitigate this, the compound is supplied as a hydrochloride salt.

Causality in Form Selection: Conversion to the HCl salt yields a stable, free-flowing crystalline solid. This reduces vapor pressure and prevents oxidative degradation of the amine, significantly extending shelf-life. However, this stabilization introduces hygroscopicity, meaning the salt will rapidly absorb atmospheric moisture, leading to deliquescence and localized acidic microenvironments upon contact with water.

Table 1: Quantitative Chemical Properties
PropertyValue / Description
Chemical Name (R)-3-amino-1-hexanol hydrochloride
CAS Number 68889-63-4[1]
Molecular Formula C₆H₁₆ClNO (C₆H₁₅NO • HCl)
Molecular Weight 153.65 g/mol
Physical State White to off-white solid/powder[2]
Storage Conditions Room temperature, inert atmosphere, strictly dry[2]

Hazard Identification & Mechanistic Toxicology

Standard SDS documentation lists hazards, but understanding the mechanism of these hazards is vital for proactive safety. According to the Globally Harmonized System (GHS), (R)-3-amino-1-hexanol HCl is classified under several key hazard statements.

Table 2: GHS Hazard Profile
GHS CodeHazard StatementPreventative P-Code
H302 Harmful if swallowedP264 (Wash hands thoroughly)
H315 Causes skin irritationP280 (Wear protective gloves)
H319 Causes serious eye irritationP305+P351+P338 (Rinse cautiously)
H335 May cause respiratory irritationP261 (Avoid breathing dust)

Mechanistic Toxicology: The irritation profile (H315, H319, H335) is primarily driven by the amine hydrochloride moiety. When the crystalline dust contacts mucosal membranes (eyes, respiratory tract) or perspiration on the skin, the salt dissociates. This localized release of protons creates an acute acidic microenvironment[3]. Combined with the surfactant-like lipophilicity of the aliphatic hexyl chain, the compound can disrupt lipid bilayers, leading to rapid cellular irritation and potential chemical burns if not immediately diluted and neutralized[4].

Engineering Controls & Emergency Protocols

To ensure operator safety, we employ a self-validating safety system . This means the protocol itself provides immediate physical feedback confirming that safety measures are actively working.

Methodology 1: Safe Handling and Weighing Protocol
  • Ventilation Validation: Perform all weighing inside a localized exhaust ventilation (LEV) system or powder hood. Self-Validation Step: If the analytical balance fluctuates slightly before the draft shield is closed, it confirms the LEV is actively pulling air, preventing aerosolized dust exposure[5].

  • PPE Donning: Wear nitrile gloves, splash goggles, a lab coat, and an N95/P100 particulate respirator if handling bulk quantities (>50g).

  • Environmental Control: Because the salt is hygroscopic, purge the balance chamber with dry nitrogen if ambient humidity exceeds 40%.

  • Decontamination: Post-transfer, wipe down spatulas and surfaces with a mildly basic aqueous solution (e.g., 1% NaHCO₃) to neutralize residual hydrochloride dust, followed by a deionized water wipe[4].

Emergency Spill Response

In the event of a spill, standard sweeping can aerosolize the irritant dust. The following logic workflow dictates the correct response to a corrosive hydrochloride salt spill.

SpillResponse Start Spill Detected (R)-3-amino-1-hexanol HCl Assess Assess Scale & Ventilation Start->Assess PPE Don PPE (Respirator, Gloves, Goggles) Assess->PPE Contain Containment (Avoid Dust Generation) PPE->Contain Absorb Absorb with Inert Material (e.g., Vermiculite) Contain->Absorb Clean Wash Area (1% NaHCO3) Absorb->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Workflow for emergency spill response and containment of corrosive hydrochloride salts.

Application Workflow: Integration into API Synthesis

In drug discovery, (R)-3-amino-1-hexanol HCl is frequently used in amide coupling reactions to install chiral aliphatic side chains. Because the amine is locked as an unreactive hydrochloride salt, it must be "free-based" in situ.

Methodology 2: Self-Validating Amide Coupling Protocol

Causality Focus: A common point of failure in API synthesis is incomplete neutralization of the HCl salt, leading to sluggish coupling and low yields. This protocol uses a calculated stoichiometric excess of base to simultaneously liberate the amine and drive the reaction.

  • Activation: In a dry round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir for 15 minutes to form the active ester.

  • Neutralization: In a separate vial, suspend (R)-3-amino-1-hexanol HCl (1.05 eq) in DMF and add DIPEA (1.5 eq). Mechanistic Rationale: 1.05 eq of DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. The remaining base acts as an acid scavenger for the coupling step.

  • Coupling: Transfer the neutralized amine solution to the activated acid. Stir at room temperature for 4 hours.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NH₄Cl, then extract with Ethyl Acetate (EtOAc). Validation: The aqueous wash effectively partitions the water-soluble DIPEA-HCl byproduct away from the organic API, providing an immediate, self-validating purification step.

SynthesisWorkflow Reagent (R)-3-amino-1-hexanol HCl (Chiral Pool) Base Add DIPEA (2.5 eq) Free-basing in situ Reagent->Base Coupling Amide Coupling (DMF, RT, 4h) Base->Coupling Acid Carboxylic Acid + HATU (Activation) Acid->Coupling Workup Aqueous Workup (Removes DIPEA-HCl salts) Coupling->Workup Analysis Chiral GC/HPLC (ee% Validation) Workup->Analysis

Caption: Self-validating synthetic workflow for amide coupling using (R)-3-amino-1-hexanol HCl.

Analytical Validation

Post-synthesis, the enantiomeric excess (ee%) of the incorporated fragment must be verified to ensure no racemization occurred during the basic coupling conditions.

Capillary Gas Chromatography (GC) utilizing chiral stationary phases (such as CHIRALDEX G-TA) is highly effective for resolving the enantiomers of aliphatic amino alcohols[6]. Causality in Analysis: Direct injection of the free amino alcohol often results in severe peak tailing due to hydrogen bonding between the free hydroxyl/amino groups and the GC column silica. Therefore, pre-column derivatization (e.g., trifluoroacetylation) is strictly required to block these polar groups, increase volatility, and ensure sharp, quantifiable chromatographic peaks[6].

Conclusion

Handling (R)-3-amino-1-hexanol HCl requires a holistic approach that bridges chemical safety with synthetic utility. By understanding the mechanistic toxicology of hydrochloride salts and implementing self-validating handling and synthetic protocols, drug development professionals can safely leverage this powerful chiral building block to accelerate API discovery while maintaining rigorous laboratory safety standards.

References

  • Hydrochloric Acid - Chemical Safety Facts. ChemicalSafetyFacts.org. Available at: [Link]

  • Weekly Safety Meeting – Working Safely with Corrosives. Safety Matters Weekly. Available at:[Link]

  • Corrosive Substances: Handling & Safety in Businesses. DENIOS Inc. Available at: [Link]

Sources

Foundational

Difference between (R) and (S)-3-aminohexan-1-ol hydrochloride

Stereochemical Divergence in Chiral Building Blocks: An In-Depth Analysis of (R)- and (S)-3-Aminohexan-1-ol Hydrochloride Abstract In advanced pharmaceutical synthesis, the spatial orientation of functional groups dictat...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Divergence in Chiral Building Blocks: An In-Depth Analysis of (R)- and (S)-3-Aminohexan-1-ol Hydrochloride

Abstract

In advanced pharmaceutical synthesis, the spatial orientation of functional groups dictates the pharmacodynamic and pharmacokinetic viability of an Active Pharmaceutical Ingredient (API). This technical guide explores the critical differences between the (R)- and (S)-enantiomers of 3-aminohexan-1-ol hydrochloride. By examining their physicochemical properties, mechanistic roles in receptor binding, and specific applications in immuno-oncology (specifically Toll-Like Receptor 7 agonists), this whitepaper provides researchers with a comprehensive framework for utilizing these chiral synthons.

Chemical Identity & Quantitative Physicochemical Data

While (R)- and (S)-3-aminohexan-1-ol hydrochloride share identical molecular weights and connectivity, their divergence at the C3 chiral center results in entirely different spatial vectors for their propyl and ethyl-alcohol substituents. This stereochemical difference is the foundational reason they exhibit vastly different behaviors when incorporated into targeted therapeutics.

The hydrochloride salt form is universally preferred in synthetic workflows over the free base because it prevents premature oxidation of the primary amine, drastically improves shelf-life, and provides a highly crystalline solid that is easier to handle during precise stoichiometric measurements.

Table 1: Comparative Physicochemical Properties

Property(R)-3-aminohexan-1-ol HCl(S)-3-aminohexan-1-ol HCl
CAS Number 68889-63-468889-62-3[1]
Molecular Formula C₆H₁₆ClNOC₆H₁₆ClNO[1]
Molecular Weight 153.65 g/mol [1]153.65 g/mol [1]
Chiral Center C3 (R-configuration)C3 (S-configuration)
SMILES String CCCCCO.[H]Cl[2]CCCCCO.[H]Cl[1]
Physical Form White to off-white powderWhite to off-white powder
Primary Application Divergent SAR studies, negative controlsAPI synthesis (e.g., TLR7 agonists)[3],[4]

Mechanistic Causality: The TLR7 Paradigm

The most prominent difference between these two enantiomers lies in their application in drug discovery. The (S)-enantiomer is a highly valued chiral building block in the synthesis of Pyrazolopyrimidine Toll-Like Receptor 7 (TLR7) agonists[4]. TLR7 is a crucial pattern recognition receptor expressed on immune cells (such as dendritic cells and macrophages)[3]. Activation of TLR7 is a major therapeutic strategy in immuno-oncology to convert immunologically "cold" tumors into "hot" tumors[4].

Why the (S)-Enantiomer? During the optimization of small molecule TLR7 agonists, researchers discovered that the addition of a branched (S)-3-aminohexan-1-ol side chain at the C-7 position of the pyrazolopyrimidine core provided an optimal combination of potency and physicochemical properties[4].

  • Causality of Binding: The small molecule agonist sits at the dimer interface of the TLR7 ectodomain[4]. The (S)-configuration forces the hydrophobic propyl chain into a specific lipophilic pocket, while the terminal hydroxyl group is directed outward to engage in water-mediated hydrogen bonding[4].

  • The (R)-Enantiomer Mismatch: Substituting the (S)-enantiomer with the (R)-enantiomer inverts this geometry. The propyl chain sterically clashes with the receptor wall, and the hydroxyl group is pushed out of hydrogen-bonding range, leading to a drastic reduction in target affinity.

ReceptorBinding S_Enant (S)-Enantiomer Derivative Pocket TLR7 Dimer Interface (Hydrophobic Pocket) S_Enant->Pocket Optimal Fit R_Enant (R)-Enantiomer Derivative R_Enant->Pocket Spatial Mismatch Active Agonist Conformation (Immune Activation) Pocket->Active Inactive Steric Clash (Loss of Potency) Pocket->Inactive

Caption: Stereospecific binding dynamics of (S)- vs (R)-enantiomers at the TLR7 receptor interface.

Self-Validating Experimental Methodology

To successfully utilize (S)-3-aminohexan-1-ol hydrochloride in the synthesis of complex APIs, the synthetic protocol must account for the liberation of the free amine and the protection of the chiral center. The following methodology details a Nucleophilic Aromatic Substitution (SNAr) workflow.

Protocol: Stereoretentive Synthesis of (S)-Aminohexanol Functionalized Heterocycles

Objective: To couple (S)-3-aminohexan-1-ol to a halogenated pyrazolopyrimidine core without racemization.

Step 1: Preparation of the Reaction Matrix

  • Action: Charge a dry, argon-purged reaction vessel with the halogenated pyrazolopyrimidine core (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Causality: Anhydrous DMF is critical. Trace water at elevated temperatures can act as a competing nucleophile, hydrolyzing the electrophilic core and severely depressing the yield.

Step 2: In Situ Free-Basing

  • Action: Add (S)-3-aminohexan-1-ol hydrochloride (1.2 eq) to the suspension. Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0°C.

  • Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic primary amine. DIPEA is selected over smaller bases (like triethylamine) because its extreme steric bulk prevents it from acting as a competing nucleophile. The 0°C addition controls the exothermic neutralization, preventing localized thermal spikes that could induce side reactions.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Action: Heat the reaction mixture to 80°C for 12 hours.

  • Causality: The SNAr mechanism requires thermal energy to overcome the activation barrier of the aromatic ring. Because the chiral center at C3 is structurally distant from the reacting primary amine at C1, the reaction proceeds with complete retention of the (S)-configuration.

Step 4: Isolation and Chiral Validation (Self-Validation Step)

  • Action: Quench the reaction with water, extract with ethyl acetate, concentrate, and purify via preparative HPLC. Validate the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak IG column).

  • Causality: A self-validating protocol must prove its own success. Chiral HPLC ensures that the thermal conditions of Step 3 did not induce unexpected racemization, confirming a >99% ee for the final API.

SynthesisWorkflow A Halogenated Pyrazolopyrimidine (Electrophilic Core) C In Situ Free-Basing (DIPEA, 0°C) A->C B (S)-3-Aminohexan-1-ol HCl (Chiral Synthon) B->C D SNAr Coupling (DMF, 80°C, 12h) C->D Nucleophilic Attack E Chiral HPLC Validation (>99% ee Confirmation) D->E Stereoretentive Isolation

Caption: Workflow for the stereoretentive synthesis of (S)-aminohexanol functionalized TLR7 agonists.

Conclusion

The distinction between (R)- and (S)-3-aminohexan-1-ol hydrochloride is a textbook example of how subtle stereochemical variations dictate the success or failure of a pharmaceutical compound. While the (R)-enantiomer remains a valuable tool for structural validation and negative control assays, the (S)-enantiomer[1] is a proven, highly efficacious pharmacophore building block. Its unique spatial geometry allows for precise interactions within the TLR7 dimer interface[4], making it indispensable in the ongoing development of next-generation immuno-oncology and antiviral therapeutics[3].

References

  • National Institutes of Health (NIH) / PMC. Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. Retrieved from[Link]

  • Google Patents.US10562861B2 - Carboxylic acid compounds.

Sources

Exploratory

3-aminohexan-1-ol hydrochloride PubChem CID 21883780 data

The following technical guide provides an in-depth analysis of 3-aminohexan-1-ol hydrochloride , structured for researchers and drug development professionals. PubChem CID: 21883780 (Parent Free Base) | CAS: 104808-73-3...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-aminohexan-1-ol hydrochloride , structured for researchers and drug development professionals.

PubChem CID: 21883780 (Parent Free Base) | CAS: 104808-73-3 (Racemic HCl)

Executive Summary & Chemical Identity

3-Aminohexan-1-ol hydrochloride is a bifunctional aliphatic building block characterized by a primary amine at the C3 position and a primary alcohol at the C1 position. This 1,3-amino alcohol motif is a critical scaffold in medicinal chemistry, serving as a precursor for heterocycles (e.g., oxazines, pyrrolidines) and as a chiral linker in fragment-based drug discovery (FBDD).

Unlike its linear isomer 6-aminohexan-1-ol (used in polymer chemistry), the branched nature of the 3-amino isomer introduces a chiral center at C3, making it highly valuable for structure-activity relationship (SAR) studies where stereochemistry dictates binding affinity.

Chemical Identifiers
PropertyData
IUPAC Name 3-aminohexan-1-ol hydrochloride
Common Synonyms 3-Amino-1-hexanol HCl; 1-Ethylbutylamine-3-ol HCl
CAS Number (Racemic) 104808-73-3
CAS Number (R-Isomer) 68889-63-4
CAS Number (S-Isomer) 68889-62-3
Molecular Formula

Molecular Weight 153.65 g/mol
SMILES CCCC(CCO)N.Cl

Chemical & Physical Characterization

The hydrochloride salt improves the stability and handling properties of the free base, which is prone to oxidation and hygroscopicity.

Physical Properties
ParameterValue / DescriptionNote
Physical State White to off-white crystalline powderHygroscopic; store under inert gas.
Solubility High in

, MeOH, DMSO
Polar protic solvents stabilize the ionic lattice.
Melting Point 105–115 °C (Typical range for homologous salts)Experimental verification required per batch.
pKa (Amine) ~10.5 (Predicted)Protonated at physiological pH.
Chirality Contains one stereocenter at C3Available as racemate or enantiopure (R/S).
Analytical Profiling (Predicted)
  • 
     NMR (DMSO-
    
    
    
    ):
    Distinctive triplet for the terminal methyl (
    
    
    ppm), multiplet for the ethyl/propyl backbone, and a diagnostic multiplet for the methine proton at C3 (
    
    
    
    
    ppm) shifted downfield due to the ammonium group. The hydroxymethylene protons (C1) appear as a triplet/multiplet around
    
    
    ppm.
  • Mass Spectrometry (ESI+):

    
     (Free base mass).
    

Synthesis & Manufacturing Methodologies

The synthesis of 3-aminohexan-1-ol hydrochloride can be approached via classical organic synthesis or modern biocatalytic routes. The choice depends on the requirement for stereopurity.

Method A: Classical Reductive Amination (Racemic)

This route is cost-effective for generating the racemic scaffold for initial screening libraries.

  • Precursor: 3-Hexanone is reacted with hydroxylamine hydrochloride to form 3-hexanone oxime .

  • Reduction: The oxime undergoes catalytic hydrogenation (e.g., Raney Ni or Pd/C,

    
    ) or reduction with 
    
    
    
    .
  • Hydroxylation: Note: Direct synthesis often starts from a precursor already containing the oxygen functionality, such as the reduction of 3-aminohexanoic acid or ethyl 3-aminocrotonate derivatives followed by hydrogenation.

  • Salt Formation: Treatment with anhydrous HCl in diethyl ether/dioxane precipitates the hydrochloride salt.

Method B: Biocatalytic Transamination (Enantioselective)

For drug development requiring high enantiomeric excess (


), biocatalysis is the preferred "green" route.
  • Substrate: 1-hydroxyhexan-3-one (or protected derivative).

  • Enzyme:

    
    -Transaminase (e.g., ATA-117).
    
  • Donor: Isopropylamine or Alanine.

  • Process: The enzyme stereoselectively transfers the amine group to the ketone.

    • (S)-Selective Transaminase

      
       (S)-3-aminohexan-1-ol.
      
    • (R)-Selective Transaminase

      
       (R)-3-aminohexan-1-ol.
      
Visualization: Synthesis Workflows

SynthesisPathways cluster_0 Method A: Chemical cluster_1 Method B: Biocatalytic Start 3-Hexanone / Derivatives Oxime Intermediate: Oxime Start->Oxime NH2OH·HCl RacemicProduct Racemic 3-Aminohexan-1-ol Oxime->RacemicProduct H2 / Raney Ni (Reduction) FinalSalt HCl Salt Formation (Precipitation) RacemicProduct->FinalSalt BioStart 1-Hydroxyhexan-3-one Enzyme Transaminase (ATA) + Amine Donor BioStart->Enzyme ChiralProduct (R) or (S)-3-Aminohexan-1-ol Enzyme->ChiralProduct Stereoselective Amination ChiralProduct->FinalSalt

Caption: Comparison of classical chemical reduction (racemic) vs. biocatalytic transamination (chiral) pathways.

Applications in Drug Discovery

3-Aminohexan-1-ol HCl serves as a versatile "linchpin" in Fragment-Based Drug Discovery (FBDD). Its dual functionality allows it to act as a heterocyclization precursor or a linker.

Heterocycle Formation

The 1,3-relationship between the amine and alcohol allows for cyclization into 6-membered rings, such as 1,3-oxazines , which are pharmacophores in various kinase inhibitors and antipsychotics.

  • Protocol: Reaction with aldehydes/ketones under dehydrating conditions yields dihydro-1,3-oxazines.

Peptidomimetic Scaffolds

The structure mimics the side chain of isoleucine or norleucine but with a terminal hydroxyl group. This allows it to replace amino acids in peptide chains to alter solubility or metabolic stability (isostere replacement).

PROTAC Linkers

The aliphatic chain provides flexibility. The amine can be conjugated to an E3 ligase ligand (e.g., Thalidomide derivative), while the alcohol can be converted to a leaving group (tosylate/mesylate) to attach the protein-of-interest ligand.

Visualization: Derivatization Logic

Derivatization Core 3-Aminohexan-1-ol HCl (Core Scaffold) Path1 Cyclization (w/ Carbonyls) Core->Path1 Path2 N-Acylation (Amide Coupling) Core->Path2 Path3 O-Alkylation (Ether Formation) Core->Path3 Prod1 1,3-Oxazines (Kinase Inhibitors) Path1->Prod1 Prod2 Peptidomimetics (Protease Inhibitors) Path2->Prod2 Prod3 PROTAC Linkers (Bifunctional Tethers) Path3->Prod3

Caption: Strategic derivatization pathways transforming the core scaffold into bioactive libraries.

Handling, Safety & Experimental Protocols

Safety Profile (GHS Classification)[10]
  • Signal Word: Warning

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • Precaution: Handle in a fume hood. Wear nitrile gloves and safety goggles. The compound is hygroscopic ; exposure to moisture will degrade the free flowing powder into a sticky gum.

Standard Protocol: Free Base Liberation

For reactions requiring the nucleophilic amine (e.g., reductive amination):

  • Suspend 3-aminohexan-1-ol HCl (1.0 eq) in DCM or THF.

  • Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir at Room Temperature (RT) for 15 min. The solution will become clear as the organic-soluble free base is generated.

  • Proceed immediately with the electrophile addition (e.g., acid chloride).

Storage[9][11][13][14]
  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Store under Nitrogen or Argon (Air sensitive).

  • Container: Tightly sealed, preferably in a desiccator.

References

  • PubChem. 3-Aminohexan-1-ol (Compound).[6][7][8] National Library of Medicine. Accessed March 5, 2026. [Link]

Sources

Foundational

Comprehensive Technical Guide on (R)-3-Aminohexan-1-ol Hydrochloride: Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary In modern drug discovery, chiral amino alcohols serve as foundational building blocks for synthesizing complex pharmacophores. (R)-3-aminohexan-1-ol hydrochloride is a highly versatile chiral intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral amino alcohols serve as foundational building blocks for synthesizing complex pharmacophores. (R)-3-aminohexan-1-ol hydrochloride is a highly versatile chiral intermediate, recently gaining prominence for its role in optimizing the physicochemical properties of small-molecule Toll-like receptor 7 (TLR7) agonists in immuno-oncology[1]. This whitepaper provides an authoritative breakdown of its IUPAC nomenclature, structural elucidation, synthetic methodology, and field-proven experimental protocols designed for researchers and drug development professionals.

Chemical Identity & IUPAC Nomenclature

The structural identity of a compound dictates its chemical behavior. The nomenclature for this compound is governed by the International Union of Pure and Applied Chemistry (IUPAC) Blue Book recommendations for organic chemistry[2].

Nomenclature Deconstruction

The preferred IUPAC name (PIN) for this compound is (3R)-3-aminohexan-1-ol hydrochloride . This name is systematically derived through the following logical sequence:

  • Principal Functional Group: The hydroxyl group (-OH) takes precedence over the amino group, designating the compound as an alcohol. This dictates the suffix "-ol" .

  • Parent Chain: The longest continuous carbon chain containing the principal functional group consists of six carbons, forming the "hexan" parent structure. Numbering begins at the end closest to the -OH group, assigning it locant 1 .

  • Substituent: The amino group (-NH₂) is located at carbon 3, acting as a substituent denoted by the prefix "3-amino" .

  • Stereochemistry: The chiral center at carbon 3 possesses an (R) configuration according to the Cahn-Ingold-Prelog (CIP) priority rules.

  • Salt Designation: According to IUPAC Rule P-77.1.2, while salts of organic bases are generally named by citing the cation followed by the anion, an exception is made for salts of hydrohalogen acids. For these, the unaltered name of the free base is followed by the separate word "hydrochloride" [2].

Nomenclature A (3R)-3-aminohexan-1-ol hydrochloride B Stereochemistry: (3R) A->B C Substituent: 3-amino A->C D Parent Chain: hexan A->D E Principal Group: -1-ol A->E F Salt Form: hydrochloride A->F

Fig 1: Logical deconstruction of the IUPAC nomenclature.

Physicochemical Profiling & Structural Elucidation

For analytical validation and procurement, precise structural descriptors are required. Table 1 summarizes the core physicochemical data for the hydrochloride salt and its free base counterpart[3].

Table 1: Physicochemical Properties

ParameterValue / Descriptor
IUPAC Name (3R)-3-aminohexan-1-ol hydrochloride
CAS Registry Number 68889-63-4 (HCl salt) | 64197-81-5 (Free Base)
Molecular Formula C₆H₁₆ClNO
Molecular Weight 153.65 g/mol
SMILES CCCCCO.[H]Cl
Physical Form White to off-white crystalline powder

Applications in Drug Development: TLR7 Agonists

The (R)-3-aminohexan-1-ol motif is not merely a passive structural linker; it is an active modulator of pharmacokinetics. Recent advancements in immuno-oncology have utilized this specific chiral side chain to optimize pyrazolopyrimidine-based TLR7 agonists[1].

Mechanistic Causality: In the optimization of TLR7 agonists, simple linear alkyl chains often suffer from rapid N-dealkylation by cytochrome P450 enzymes, leading to poor metabolic stability. He et al. (2024) demonstrated that incorporating the branched (R)-3-aminohexan-1-ol side chain at the C-7 position of the pyrazolopyrimidine core sterically hinders this metabolic degradation[1]. Furthermore, the terminal hydroxyl group provides a critical hydrogen-bond donor/acceptor site that fine-tunes the compound's lipophilicity (LogD), thereby improving systemic exposure and mitigating off-target hERG inhibition without compromising the nanomolar potency required for TLR7 activation[1].

Synthetic Methodology & Experimental Protocols

The synthesis of (3R)-3-aminohexan-1-ol hydrochloride is typically achieved via the stereoretentive reduction of (R)-3-aminohexanoic acid. The following protocol outlines a self-validating system for this transformation, utilizing Lithium Aluminum Hydride (LiAlH₄).

Protocol: Reduction & Salt Formation

Expertise & Causality Note: Free-base aliphatic amino alcohols are notoriously hygroscopic, viscous liquids that rapidly absorb atmospheric CO₂ to form carbamates. Isolating the compound as a hydrochloride salt ensures a free-flowing, stable crystalline solid, which is mandatory for precise stoichiometric weighing in subsequent drug discovery coupling reactions.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend LiAlH₄ (2.0 equivalents) in anhydrous Tetrahydrofuran (THF) in a flame-dried, multi-neck round-bottom flask under an Argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve (R)-3-aminohexanoic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Validation Check: The dropwise addition controls the exothermic release of hydrogen gas and prevents thermal degradation of the chiral center.

  • Reflux: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 66 °C) for 4 to 6 hours. Monitor completion via TLC (Ninhydrin stain).

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add: 
    
    
    
    mL of distilled H₂O,
    
    
    mL of 15% NaOH (aq), and
    
    
    mL of H₂O. Causality: Standard aqueous quenches produce gelatinous aluminum hydroxide emulsions that trap the water-soluble amino alcohol product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid, maximizing yield.
  • Extraction: Filter the granular salts through a Celite pad and wash thoroughly with hot THF. Concentrate the filtrate under reduced pressure. Extract the residue with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and evaporate to yield the crude free base as a pale oil.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether at 0 °C. Introduce a stoichiometric amount of 4M HCl in dioxane (or bubble dry HCl gas) until precipitation ceases. Filter the resulting white crystals, wash with cold ether, and dry under high vacuum to afford (3R)-3-aminohexan-1-ol hydrochloride.

Synthesis Step1 1. Starting Material (R)-3-aminohexanoic acid Step2 2. Reduction LiAlH4 / THF (0°C to Reflux) Step1->Step2 Step3 3. Quench & Workup Fieser Method (H2O, NaOH) Step2->Step3 Step4 4. Free Base Isolation Extraction & Concentration Step3->Step4 Step5 5. Salt Formation HCl gas in Diethyl Ether Step4->Step5 Step6 6. Final Product (3R)-3-aminohexan-1-ol HCl Step5->Step6

Fig 2: Step-by-step synthetic workflow and salt formation.

Analytical Validation Parameters

To ensure the integrity of the synthesized batch, the following self-validating analytical parameters should be observed:

  • ¹H NMR (D₂O, 400 MHz): Expect a triplet around

    
     3.65 ppm corresponding to the terminal -CH₂OH protons, and a multiplet around 
    
    
    
    3.30 ppm for the methine proton adjacent to the protonated amine (-CHNH₃⁺).
  • LC-MS (ESI+): The hydrochloride salt will dissociate in the mass spectrometer. Look for the [M+H]⁺ peak of the free base at

    
     118.1.
    

References

  • Source: Queen Mary University of London (qmul.ac.uk)
  • Source: National Institutes of Health (nih.gov)
  • (R)-3-Aminohexan-1-ol hydrochloride (1 x 250 mg)

Sources

Exploratory

Sourcing and Quality Assurance of (R)-3-Aminohexan-1-ol Hydrochloride: A Technical Guide

Topic: Sourcing and Quality Assurance of (R)-3-Aminohexan-1-ol Hydrochloride Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Procurement Specialists. Executive Summary (R)-3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sourcing and Quality Assurance of (R)-3-Aminohexan-1-ol Hydrochloride Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Procurement Specialists.

Executive Summary

(R)-3-Aminohexan-1-ol hydrochloride (CAS: 68889-63-4 ) is a critical chiral building block used in the synthesis of small-molecule kinase inhibitors and functionalized lipid chains.[1] Unlike its (S)-enantiomer, which is often readily available at commodity pricing, the (R)-isomer frequently commands a 10x–15x price premium due to kinetic resolution inefficiencies in its industrial synthesis.

This guide provides a transparent analysis of the supply landscape, explaining the cost drivers and offering a self-validating quality assurance (QA) protocol to mitigate the risk of receiving racemized or chemically impure stock.[1]

Chemical Profile & Specifications

PropertySpecification
Chemical Name (R)-3-Aminohexan-1-ol hydrochloride
CAS Number 68889-63-4
Molecular Formula C₆H₁₅NO[1][2][3] · HCl
Molecular Weight 153.65 g/mol
Chiral Center C3 (R-configuration)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol; sparingly soluble in DCM
Key Impurity (S)-enantiomer (CAS: 68889-62-3)

Market Analysis: Suppliers and Price Dynamics

The market for (R)-3-Aminohexan-1-ol HCl is bifurcated between Catalog Suppliers (high mark-up, fast delivery) and Contract Manufacturing Organizations (CMOs) (lower unit cost, long lead time).[1]

Price Disparity: The "Chiral Tax"

Current market data reveals a significant pricing asymmetry between the enantiomers. This is likely due to the availability of the naturally occurring precursor for the (S)-form or specific enzymatic preferences in resolution routes.[1]

Table 1: Comparative Market Pricing (Q1 2025 Estimates)

ProductScaleEstimated Price Range (USD)Lead Time
(R)-Enantiomer (Target) 100 mg$150 – $180 Stock (1-2 weeks)
(R)-Enantiomer (Target) 1 g$600 – $750 Stock (1-2 weeks)
(S)-Enantiomer 250 mg$40 – $50 Stock (Immediate)
Racemate (±) 1 g$80 – $120 Stock (Immediate)

Note: Prices reflect average catalog listings from major aggregators (e.g., Sigma-Aldrich, ChemScene). Bulk inquiries (>100g) typically reduce unit cost by 40-60%.[1]

Supplier Tiering[1]
  • Tier 1 (Global Distributors): Sigma-Aldrich (Merck), Fisher Scientific. High reliability, extensive CoAs, highest price.

  • Tier 2 (Specialty Chemical Houses): ChemScene, Enamine, Combi-Blocks. Good balance of price/quality, often the actual source for Tier 1.

  • Tier 3 (Aggregators): MolPort, WuXi AppTec (LabNetwork). Variable lead times; verify stock location before ordering.

Technical Deep Dive: Synthesis & Impurity Origins

To validate the quality of purchased material, one must understand its synthesis. The high cost of the (R)-enantiomer suggests it is likely produced via Lipase-Catalyzed Kinetic Resolution or Asymmetric Hydrogenation , rather than from a cheap chiral pool precursor.

Production Logic & Risk

If the supplier uses a kinetic resolution of the racemate:

  • Risk: Incomplete resolution leads to low Enantiomeric Excess (ee%).

  • Risk: Chemical purity may be high (98%+) while chiral purity is unacceptable (<90% ee).

Figure 1: Synthesis & Impurity Workflow The following diagram illustrates the likely industrial pathway and where specific impurities arise.

G Start Racemic 3-Aminohexan-1-ol Resolution Enzymatic Kinetic Resolution (Lipase) Start->Resolution Separation Separation of Ester/Alcohol Resolution->Separation Impurity_S Impurity: (S)-Enantiomer (Low ee%) Resolution->Impurity_S Inefficient Resolution Hydrolysis Hydrolysis (if Ester route) Separation->Hydrolysis Route A (Ester) SaltFormation HCl Salt Formation Separation->SaltFormation Route B (Alcohol) Impurity_Chem Impurity: Residual Enzymes/ Solvents Separation->Impurity_Chem Hydrolysis->SaltFormation FinalProduct (R)-3-Aminohexan-1-ol HCl SaltFormation->FinalProduct

Caption: Synthesis pathway highlighting the critical step of kinetic resolution where enantiomeric impurities (the (S)-isomer) are most likely to persist.

Quality Assurance: A Self-Validating Protocol

Do not rely solely on the vendor's Certificate of Analysis (CoA), especially for the (R)-enantiomer where "batch recycling" (re-testing failed batches) can occur.

Protocol A: Chiral HPLC Verification

Because the molecule lacks a strong chromophore, direct UV detection at standard wavelengths (254 nm) is difficult.

  • Derivatization (Recommended): React with O,O-di-p-toluoyl-L-tartaric acid anhydride or an isothiocyanate (e.g., GITC) to create diastereomers, or use a refractive index (RI) detector if running neat.

  • Direct Method (If UV active impurities are suspected):

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 mL/min
Detection UV @ 210 nm (low wavelength required) or RI
Temperature 25°C
Acceptance Criteria ee% ≥ 98.0% (No single impurity > 0.5%)
Protocol B: ¹H-NMR Identity Check

Run in DMSO-d₆ or D₂O .

  • Diagnostic Signal: The triplet for the terminal methyl group (approx. 0.85 ppm) and the multiplet for the CH-NH₂ methine proton (approx.[1] 2.9 - 3.1 ppm).

  • Salt Verification: In DMSO-d₆, look for the broad ammonium protons (NH₃⁺) around 8.0 ppm. If these are missing or sharp singlets, the salt may have dissociated or is free base.

Procurement Strategy & Recommendations

Decision Matrix for Researchers:

  • High-Throughput Screening (HTS):

    • Recommendation: Buy the Racemate (CAS 104808-73-3).

    • Reason: It is 80% cheaper. If the racemate shows no activity, the pure enantiomer won't either.[1]

  • Lead Optimization / SAR:

    • Recommendation: Buy (R)-Enantiomer from Tier 1/2 .

    • Reason: Reproducibility is paramount. Do not risk false negatives due to low ee%.

  • Scale-Up (>100g):

    • Recommendation: Contact a CMO for Custom Synthesis .

    • Reason: Catalog prices (

      
      50/g.
      

Figure 2: Sourcing Decision Logic

DecisionTree Start Requirement Identified Stage Development Stage? Start->Stage HTS Early Screening Stage->HTS Exploratory LeadOp Lead Optimization Stage->LeadOp Critical Data Scale Pilot/Scale-Up Stage->Scale >100g BuyRac Buy Racemate (~$100/g) HTS->BuyRac BuyPure Buy (R)-Isomer (~$600/g) LeadOp->BuyPure Custom Contract Custom Synthesis (Target <$50/g) Scale->Custom

Caption: Procurement decision tree based on project phase to optimize budget versus risk.

References

  • Sigma-Aldrich. (R)-3-Aminohexan-1-ol hydrochloride Product Sheet. Retrieved from [1]

  • ChemScene. 3-Aminohexan-1-ol hydrochloride General Information and Pricing. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21883780, 3-Aminohexan-1-ol. Retrieved from

  • Gnas, Y. et al. (2021). Rapid organocatalytic chirality analysis of amines and amino alcohols. Chemical Science. Retrieved from

  • BenchChem. Chiral HPLC Method for the Analysis of Amino Alcohols. Retrieved from

Sources

Foundational

Chiral 3-Aminohexan-1-ol Derivatives: A Technical Guide to Their Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and are pivotal building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and are pivotal building blocks in medicinal chemistry. Among these, 3-aminohexan-1-ol and its derivatives represent a class of compounds with significant therapeutic potential. The precise spatial arrangement of the amino and hydroxyl groups, dictated by their chirality, is crucial for their interaction with biological targets, leading to a range of pharmacological effects. This guide provides an in-depth exploration of the synthesis, biological activities, and underlying mechanisms of chiral 3-aminohexan-1-ol derivatives, offering a valuable resource for researchers in drug discovery and development.

Enantioselective Synthesis Strategies

The generation of enantiomerically pure 3-aminohexan-1-ol derivatives is paramount to understanding their structure-activity relationships and for their development as therapeutic agents. Several synthetic strategies have been developed to achieve high enantioselectivity.

One notable approach is the enantioselective synthesis of (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride, an inhibitor of metalloprotein aminopeptidases.[1] This synthesis commences from an enantiomerically pure 3-alkylglycerol, which is prepared through a Grignard addition to cyclohexylideneglyceraldehyde. The resulting epimeric product carbinols are then separated by column chromatography.[1] This method is advantageous due to its use of inexpensive reagents and straightforward synthetic protocols.[1]

Other convenient methods for synthesizing chiral amino alcohols involve the use of readily available reagents.[2] For instance, the reduction of intermediate bicyclic lactams can be achieved using the inexpensive NaBH4/I2 reagent system.[2] While this may initially yield a diastereomeric mixture, purification using chiral 1,1'-bi-2-naphthol and boric acid can provide samples with high diastereomeric excess.[2]

A general protocol for the enantioselective synthesis of 3-heterosubstituted-2-amino-1-ols has also been developed, involving a metal-free intramolecular aziridination of dienyl carbamates followed by kinetic resolution.[3] This strategy allows for the introduction of various nucleophiles to generate a diverse range of derivatives.

General Synthetic Workflow

The synthesis of chiral 3-aminohexan-1-ol derivatives often follows a convergent approach where a prochiral ketone is asymmetrically reduced to the corresponding alcohol. This key step establishes the chiral center at the hydroxyl-bearing carbon.

G cluster_synthesis General Synthesis Workflow ProchiralKetone Prochiral Aminoketone Precursor ChiralAlcohol Chiral 3-Aminohexan-1-ol Derivative ProchiralKetone->ChiralAlcohol Asymmetric Reduction ChiralCatalyst Chiral Catalyst (e.g., CBS-oxazaborolidine) ChiralCatalyst->ChiralAlcohol ReducingAgent Reducing Agent (e.g., Borane Complex) ReducingAgent->ChiralAlcohol Purification Purification (e.g., Chromatography) ChiralAlcohol->Purification

Caption: General workflow for the asymmetric synthesis of chiral amino alcohols.

Biological Activities and Therapeutic Potential

Chiral amino alcohol derivatives have been investigated for a variety of biological activities, including their potential as enzyme inhibitors and anticancer agents.

Enzyme Inhibition

One of the key areas of interest is their ability to inhibit specific enzymes. For example, as mentioned, a derivative of 3-aminohexan-1-ol has been identified as an inhibitor of metalloprotein aminopeptidases.[1] Furthermore, the broader class of l-amino alcohol derivatives has shown promise as inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51).[4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, leading to antifungal effects.[4]

Some amino derivatives have also been evaluated in silico as potential inhibitors of nitric oxide synthase (NOS), an enzyme implicated in cancer cell growth.[5] Theoretical studies suggest that certain amino derivatives may have a high affinity for the NOS protein surface, potentially modulating its activity.[5]

Anticancer and Cytotoxic Activity

The cytotoxic properties of amino derivatives have been explored in various contexts. For instance, amino derivatives of avarone have been synthesized and evaluated for their antitumor activity.[6] The brine shrimp lethality assay, a preliminary indicator of cytotoxicity, has been used to screen these compounds.[6]

Potassium Channel Inhibition

Derivatives of aminohexane have also been investigated as inhibitors of the Kv1.3 potassium channel.[7] This voltage-gated potassium channel plays a role in the proliferation and activation of T-lymphocytes, making it a target for autoimmune diseases and other inflammatory conditions.

Structure-Activity Relationships (SAR)

The biological activity of 3-aminohexan-1-ol derivatives is highly dependent on their stereochemistry and the nature of their substituents. The chirality at the C-3 position is a critical determinant of their interaction with target enzymes or receptors.

For enzyme inhibitors, the spatial orientation of the amino and hydroxyl groups dictates the binding affinity and inhibitory potency. Modifications to the alkyl chain or the introduction of different functional groups can significantly impact activity. For example, in the case of avarone derivatives, the position of the amino group on the benzoquinone ring influences their cytotoxic effects.[6]

Experimental Protocols

Asymmetric Reduction of a Prochiral Aminoketone (Representative Protocol)

This protocol outlines a general procedure for the asymmetric reduction of a 3-aminoketone to a chiral 3-amino alcohol using a Corey-Bakshi-Shibata (CBS) catalyst.[8]

Materials:

  • 3-Amino-1-(furan-3-yl)propan-1-one hydrochloride (as a representative aminoketone)

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Add anhydrous THF to the flask and cool the solution to -20 °C.

  • Slowly add the borane complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve the aminoketone hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine).

  • Filter off the resulting salt and add the free aminoketone solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.[8]

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, quench by the slow addition of methanol at -20 °C.[8]

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched 3-amino alcohol.

G cluster_protocol Asymmetric Reduction Protocol A 1. Add CBS catalyst and THF to flask under Argon B 2. Cool to -20°C A->B C 3. Slowly add Borane complex B->C E 5. Add aminoketone dropwise to reaction at -20°C C->E D 4. Prepare free aminoketone in a separate flask D->E F 6. Monitor reaction by TLC E->F G 7. Quench with Methanol at -20°C F->G H 8. Work-up and Extraction G->H I 9. Purify by Chromatography H->I

Caption: Step-by-step workflow for the asymmetric reduction of an aminoketone.

Conclusion

Chiral 3-aminohexan-1-ol derivatives continue to be a fertile ground for research and development in medicinal chemistry. Their diverse biological activities, coupled with the increasing sophistication of enantioselective synthetic methods, position them as promising candidates for the development of novel therapeutics. A thorough understanding of their synthesis, biological targets, and structure-activity relationships is essential for unlocking their full therapeutic potential. Further investigations into their mechanisms of action and in vivo efficacy will be crucial in translating these findings into clinical applications.

References

  • Chattopadhyay, S., & Mamdapur, V. R. (2000). Enantiomeric synthesis of (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride from cyclohexylideneglyceraldehyde. Enantiomer, 5(2), 175-9. Available from: [Link]

  • (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21883780, 3-Aminohexan-1-ol. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22721326, 3-Amino-1-chlorohexan-1-ol. Available from: [Link]

  • Goti, E., et al. (n.d.). Enantioselective Synthesis of 3‐Heterosubstituted‐2‐amino‐1‐ols by Sequential Metal‐Free Diene Aziridination/Kinetic Resolution. ResearchGate. Available from: [Link]

  • (n.d.). Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. PMC. Available from: [Link]

  • De Giulio, A., et al. (n.d.). BIOLOGICAL ACTIVITIES OF AVAROL DERIVATIVES, 1. AMINO DERIVATIVES. Journal of Natural Products. Available from: [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available from: [Link]

  • (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC. Available from: [Link]

  • Miao, S. W., et al. (2001). Aminohexane derivatives as Kv1.3 inhibitors. ResearchGate. Available from: [Link]

  • (n.d.). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Royal Society of Chemistry. Available from: [Link]

  • Waheed, E. J., Obaid, S. M., & Al-Hamdani, A. A. S. (2019). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Research Journal of Pharmacy and Biological and Chemical Sciences. Available from: [Link]

  • Taber, D. F. (2021). Enantioselective Synthesis of Alcohols and Amines: The Huang Synthesis of Rosiridol. Organic Chemistry Highlights. Available from: [Link]

  • (n.d.). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Brazilian Journal of Biology. Available from: [Link]

  • (n.d.). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. MDPI. Available from: [Link]

  • (n.d.). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc.org. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (R)-3-aminohexan-1-ol HCl in Asymmetric Synthesis

Authored by: A Senior Application Scientist Introduction: A Modern Approach to Stereocontrol In the landscape of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxilia...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: A Modern Approach to Stereocontrol

In the landscape of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity.[1] These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a product with a specific, desired chirality.[2] Among the pantheon of these valuable tools, simple amino alcohols, derivable from the chiral pool, have emerged as exceptionally versatile and efficient.[3][]

This guide focuses on (R)-3-aminohexan-1-ol , a linear amino alcohol auxiliary. Its utility stems from the strategic placement of the amino and hydroxyl groups, which, upon attachment to a substrate, can form a rigid, chelated ring system in the presence of a metal ion. This conformationally constrained intermediate effectively shields one face of the reactive center (e.g., an enolate), forcing an incoming reagent to approach from the less sterically encumbered direction. This document provides an in-depth exploration of its application, mechanism of stereocontrol, and detailed, field-proven protocols for researchers in organic synthesis and drug development.

Part 1: Preparation of the N-Acyl Auxiliary Adduct

The first step in utilizing (R)-3-aminohexan-1-ol is its covalent attachment to a carboxylic acid or its derivative. This is typically achieved by forming an amide bond, which then serves as the platform for subsequent asymmetric transformations at the α-carbon. A common and highly effective strategy involves converting the auxiliary into a rigid oxazolidinone structure, popularized by the work of David Evans, which provides excellent stereochemical control.[1] However, direct acylation to form an N-acyl derivative which can form a stable chelate during the reaction is also a prevalent and powerful strategy, analogous to the use of pseudoephedrine amides.[5]

Protocol 1: Synthesis of the N-Propionyl Auxiliary Amide

This protocol details the coupling of (R)-3-aminohexan-1-ol with propionyl chloride to form the corresponding amide, which is a common substrate for demonstrating asymmetric alkylation.

Materials:

  • (R)-3-aminohexan-1-ol hydrochloride

  • Propionyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-3-aminohexan-1-ol HCl (1.0 eq) and suspend it in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the HCl salt and deprotonate the amine. Stir for 15 minutes.

  • In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous DCM.

  • Add the solution of propionyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-propionyl amide.

G cluster_workflow Workflow: Auxiliary Attachment start Suspend (R)-3-aminohexan-1-ol HCl in anhydrous DCM cool Cool to 0 °C start->cool base Add Triethylamine (2.2 eq) (Neutralize & Deprotonate) cool->base acylate Add Propionyl Chloride (1.1 eq) dropwise at 0 °C base->acylate react Warm to RT, stir 12-16h (Monitor by TLC) acylate->react quench Quench with sat. aq. NaHCO₃ react->quench extract Extract with DCM quench->extract purify Wash, Dry, Concentrate & Purify via Chromatography extract->purify product N-Propionyl Auxiliary Adduct purify->product

Caption: Workflow for attaching the chiral auxiliary.

Part 2: Asymmetric Alkylation of Amide Enolates

Asymmetric alkylation is a cornerstone transformation in organic chemistry for creating stereogenic carbon centers.[6] Using an N-acyl derivative of (R)-3-aminohexan-1-ol allows for highly diastereoselective alkylations of the corresponding amide enolate.

Mechanism of Stereocontrol

The high degree of stereocontrol is attributed to the formation of a rigid, six-membered lithium chelate between the amide carbonyl oxygen, the hydroxyl oxygen, and the lithium cation of the enolate. This chelation forces the molecule into a well-defined conformation. The hexyl chain of the auxiliary projects outwards, creating a significant steric barrier that effectively blocks one face of the planar enolate. Consequently, an incoming electrophile is directed to the opposite, more accessible face, leading to the preferential formation of one diastereomer.

G cluster_mech Mechanism: Stereocontrol in Alkylation node_amide N-Propionyl Auxiliary node_lda LDA, THF, -78 °C node_enolate Rigid Li-Chelated Z-Enolate Top Face (Blocked by Hexyl Group) Bottom Face (Open for Attack) node_lda->node_enolate Deprotonation & Chelation node_attack Electrophilic Attack from Unhindered Face node_enolate:bottom->node_attack node_electrophile Electrophile (R-X) node_electrophile->node_attack node_product Single Diastereomer Product node_attack->node_product

Sources

Application

Application Note: Asymmetric Synthesis &amp; Reduction of (R)-3-Aminohexanoic Acid to (R)-3-Aminohexan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Chiral -amino alcohols are indispensable pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Chiral


-amino alcohols are indispensable pharmacophores and chiral auxiliaries in modern drug development. The transformation of (R)-3-aminohexanoic acid to its corresponding alcohol, (R)-3-aminohexan-1-ol, requires a highly chemoselective and stereoretentive reduction protocol.

While Lithium Aluminum Hydride (


) is historically common, it poses severe safety risks at scale due to its pyrophoric nature and often complicates workups with insoluble aluminum salts[1]. Furthermore, standard Sodium Borohydride (

) is too mild to reduce carboxylic acids directly[1].

To bypass these limitations, this protocol utilizes the


 system . The addition of molecular iodine (

) to

in Tetrahydrofuran (THF) triggers an in situ oxidation-reduction event, generating diborane (

, which exists as the highly reactive

complex) alongside sodium iodide and hydrogen gas[2][3].

Reaction Causality:

  • Chemoselectivity: The in situ generated

    
     is highly electrophilic and rapidly coordinates to the electron-rich carboxylate oxygen, facilitating hydride transfer[3].
    
  • Stereoretention: Because the reduction mechanism occurs entirely at the carboxylate carbon and does not involve the deprotonation or enolization of the

    
    - or 
    
    
    
    -carbons, the (R)-stereocenter at the C3 position is fully preserved (>99% ee).
  • Complex Cleavage: Borane strongly coordinates to the basic amine of the newly formed product, creating a stable Lewis acid-base adduct (

    
    ). A targeted alkaline hydrolysis step is strictly required to break this adduct and liberate the free amino alcohol[4].
    

Mechanism N1 NaBH4 + I2 N2 BH3·THF (in situ) N1->N2 Oxidation N4 Amine-Borane Adduct N2->N4 + Substrate N3 (R)-3-aminohexanoic acid N3->N4 Reduction N5 Hydrolysis (NaOH) N4->N5 N6 (R)-3-aminohexan-1-ol N5->N6

Mechanistic logic and intermediate progression for the reduction process.

Reagent Comparison & Quantitative Data

Selecting the correct reducing agent dictates the safety, scalability, and yield of the workflow. The table below summarizes the empirical data driving the choice of the


 system over alternative methodologies[1][5][6].
Table 1: Comparative Analysis of Reducing Agents for -Amino Acids
Reducing Agent SystemTypical Yield (%)Stereoretention (ee)Safety / Handling ProfileWorkup Complexity

/

80 – 92%>99%Moderate (

gas evolution)
High (Requires amine-borane cleavage)

70 – 85%>99%High Risk (Pyrophoric, violent reactivity)Moderate (Fieser workup for Al salts)

75 – 88%>99%High (Moisture sensitive, degrades rapidly)High (Requires amine-borane cleavage)

/

75 – 85%>99%Moderate (Corrosive acid handling)High (Requires amine-borane cleavage)

Experimental Protocol

Scale: 10 mmol (R)-3-aminohexanoic acid (~1.31 g) Estimated Time: 2 hours active setup, 12-16 hours reflux, 3 hours isolation.

Reagents & Equipment
  • (R)-3-aminohexanoic acid: 1.31 g (10 mmol, 1.0 equiv)

  • Sodium Borohydride (

    
    ):  0.95 g (25 mmol, 2.5 equiv)
    
  • Iodine (

    
    ):  2.54 g (10 mmol, 1.0 equiv)
    
  • Anhydrous THF: 30 mL (Ensure <50 ppm

    
    )
    
  • Methanol (MeOH): 5 mL (For quenching)

  • 20% Aqueous NaOH: 15 mL

  • Equipment: 100 mL 3-neck round-bottom flask, reflux condenser, addition funnel, inert gas (

    
    /Argon) line, magnetic stirrer.
    
Step-by-Step Methodology

Phase 1: In Situ Borane Generation

  • Flame-dry the 100 mL 3-neck flask and flush with

    
    .
    
  • Add

    
     (0.95 g) and 15 mL of anhydrous THF to the flask. Stir to create a suspension and cool the mixture to 0 °C using an ice bath.
    
  • Add (R)-3-aminohexanoic acid (1.31 g) in one portion. Causality Note: The acid will not react with

    
     at this stage, but pre-mixing ensures immediate interaction once 
    
    
    
    is generated.
  • Dissolve

    
     (2.54 g) in 15 mL of anhydrous THF and transfer to the addition funnel.
    
  • Critical Step: Add the

    
    /THF solution dropwise over 30–45 minutes.
    
    • Observation: Vigorous

      
       gas evolution will occur. The brown color of iodine will rapidly dissipate as it oxidizes the borohydride[1][2].
      

Phase 2: Reduction 6. Once addition is complete and gas evolution subsides, remove the ice bath. 7. Attach the reflux condenser and heat the reaction to 70 °C (reflux) for 12–16 hours under continuous


 flow.

Phase 3: Quench & Hydrolysis 8. Cool the reaction mixture back to 0 °C. 9. Carefully add Methanol (5 mL) dropwise until bubbling ceases. Causality Note: Methanol reacts with and safely destroys any unreacted


, preventing downstream hazards.
10. Evaporate the solvents (THF/MeOH) under reduced pressure to yield a white/yellowish paste (the amine-borane complex)[4].
11. Add 15 mL of 20% aqueous NaOH to the paste. Attach the condenser and reflux the aqueous mixture at 100 °C for 3 hours. Causality Note: High heat and strong base are mandatory to hydrolyze the robust 

coordinate bond[4]. Failure to do this results in near-zero yields of the free amine.

Phase 4: Extraction & Isolation 12. Cool the aqueous solution to room temperature and extract with Dichloromethane (DCM) (3 × 20 mL). 13. Wash the combined organic layers with brine (15 mL), dry over anhydrous


, and filter.
14. Concentrate under reduced pressure to yield (R)-3-aminohexan-1-ol as a clear to pale-yellow oil.

Workflow A 1. Suspend NaBH4 in THF (Ice Bath, N2 atm) B 2. Add (R)-3-aminohexanoic acid A->B C 3. Dropwise addition of I2 in THF (Generates BH3 in situ) B->C D 4. Reflux at 70°C for 12-16 h (Reduction Phase) C->D E 5. Methanol Quench at 0°C (Destroys unreacted BH3) D->E F 6. NaOH / Heat Workup (Cleaves Boron-Amine Complex) E->F G 7. Extraction & Isolation (R)-3-aminohexan-1-ol F->G

Workflow for the NaBH4/I2 mediated reduction of (R)-3-aminohexanoic acid.

Quality Control & Self-Validating System

To ensure this protocol acts as a self-validating system, researchers must utilize the following analytical checkpoints to confirm causality and reaction success:

  • In-Process Validation (Gas Evolution): The immediate evolution of

    
     gas upon 
    
    
    
    addition physically validates that the oxidation of
    
    
    to
    
    
    is actively occurring. Lack of gas indicates compromised/wet reagents.
  • Chromatographic Validation (TLC): Take a 0.1 mL aliquot, quench with MeOH, and spot on silica gel (Eluent: DCM/MeOH/

    
     90:9:1). Stain with Ninhydrin. The starting carboxylic acid will remain near the baseline, whereas the product amino alcohol will migrate significantly higher.
    
  • Spectroscopic Validation (

    
     NMR):  Post-isolation, analyze the product in 
    
    
    
    . The successful reduction is validated by the complete disappearance of the highly deshielded carboxylic acid proton (~10-12 ppm) and the emergence of a new multiplet corresponding to the terminal
    
    
    protons at ~3.5–3.7 ppm.
  • Troubleshooting the Boron Complex: If NMR reveals broad, undefined peaks in the alkyl region, or if the isolated mass is abnormally low, the amine-borane complex was not fully cleaved. Rescue Step: Re-dissolve the crude mixture in 20% NaOH and reflux for an additional 2 hours.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993, 58 (13): 3568–3571. URL: [Link]

  • Kanth, J. V. B., Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." The Journal of Organic Chemistry, 1991, 56 (20): 5964–5965. URL: [Link]

  • Abiko, A., Masamune, S. "An improved, convenient procedure for reduction of amino acids to amino alcohols: use of NaBH4-H2SO4." Tetrahedron Letters, 1992, 33 (38): 5517-5518. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Handling Hygroscopic Amino Alcohol Hydrochloride Salts in the Laboratory

Introduction Amino alcohol hydrochloride salts are crucial intermediates and active pharmaceutical ingredients (APIs) in drug development and organic synthesis. Their unique bifunctional nature, containing both an amino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amino alcohol hydrochloride salts are crucial intermediates and active pharmaceutical ingredients (APIs) in drug development and organic synthesis. Their unique bifunctional nature, containing both an amino and a hydroxyl group, makes them valuable building blocks. However, a significant challenge in their laboratory use is their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere.[1][2] This moisture absorption is not a trivial issue; it can lead to a cascade of problems including inaccurate weighing, altered stoichiometry in reactions, physical changes like clumping, and even chemical degradation, all of which compromise experimental reproducibility and the integrity of research outcomes.[1][2][3]

This comprehensive guide provides an in-depth exploration of the challenges posed by hygroscopic amino alcohol hydrochloride salts and offers detailed protocols and best practices for their effective management in a research and development setting.

The Science of Hygroscopicity in Amino Alcohol Hydrochloride Salts

Hygroscopicity is the result of a strong affinity between the salt's ions and water molecules. In the case of amino alcohol hydrochloride salts, the presence of the charged ammonium group (R-NH3+) and the polar hydroxyl group (-OH) creates multiple sites for hydrogen bonding with atmospheric water. This interaction can lead to the absorption of water onto the crystal surface and, in some cases, the formation of hydrates. The extent of hygroscopicity can vary significantly among different salts, influenced by factors such as the size and structure of the organic moiety and the crystal lattice energy.[4][5]

The consequences of uncontrolled moisture absorption are multifaceted:

  • Inaccurate Mass Determination: The absorbed water contributes to the total weight, leading to an overestimation of the amount of the salt being weighed. This directly impacts the accuracy of solution concentrations and reaction stoichiometry.[6]

  • Physical State Alterations: Moisture absorption can cause the fine, free-flowing powder to become clumpy, sticky, or even deliquesce into a liquid, making handling and transfer difficult.[1][2]

  • Chemical Instability: The presence of water can promote hydrolysis or other degradation pathways, leading to the formation of impurities and a reduction in the purity of the material.[3]

  • Altered Dissolution and Bioavailability: In a pharmaceutical context, changes in the physical state and hydration level of an API can significantly affect its dissolution rate and, consequently, its bioavailability.[7]

Environmental Control: The First Line of Defense

Minimizing exposure to atmospheric moisture is the cornerstone of successfully handling these sensitive compounds. The choice of the appropriate controlled environment is dictated by the degree of hygroscopicity of the salt and the tolerance of the experiment to moisture.

Desiccators

For short-term storage and for less sensitive salts, a well-maintained desiccator is an essential tool.[8]

  • Types of Desiccators:

    • Non-Vacuum (Atmospheric): These rely on a desiccant to maintain a dry atmosphere.[9] They are suitable for routine storage.

    • Vacuum Desiccators: By reducing the atmospheric pressure, these desiccators enhance the drying process.[9] They are ideal for drying samples and for storing highly sensitive materials.

  • Choosing a Desiccant:

    • Silica Gel: Commonly used and often contains a color indicator to signal when it's saturated. It can be regenerated by heating.[9][10]

    • Calcium Chloride: A highly effective desiccant.[11]

    • Phosphorus Pentoxide (P₂O₅): An extremely powerful but corrosive desiccant, reserved for applications requiring the driest conditions.[11]

DesiccantEfficiency (Residual Water Vapor, mg/L)Notes
Calcium Chloride (anhydrous) 1.5Good general-purpose desiccant.
Silica Gel (indicating) 0.03Reusable and indicates saturation.
Phosphorus Pentoxide 0.00002Highly efficient but requires careful handling.

Table 1: Comparison of Common Desiccants.

Glove Boxes

For highly hygroscopic salts or when performing moisture-sensitive reactions, a glove box provides the most robust environmental control.[12][13][14][15] A glove box is a sealed enclosure that is continuously purged with an inert gas, such as nitrogen or argon, to maintain a very low-humidity and oxygen-free environment.[8][15] This is the gold standard for handling materials that are extremely sensitive to atmospheric conditions.[16]

Protocols for Handling and Analysis

The following protocols are designed to ensure accuracy and reproducibility when working with hygroscopic amino alcohol hydrochloride salts.

Protocol for Accurate Weighing

Accurate weighing is the foundation of any quantitative experiment. For hygroscopic materials, this requires speed and precision to minimize exposure to air.[1]

Method 1: Weighing by Difference (Recommended)

This method is suitable for sticky, volatile, or highly hygroscopic samples.[17]

  • Pre-weigh a sealed container: Use a clean, dry vial with a secure cap or a weighing boat. Tare the balance with the container and its cap.

  • Rapidly add the sample: Inside a low-humidity environment if possible (e.g., a glove box or near a stream of dry nitrogen), quickly add an approximate amount of the hygroscopic salt to the container and immediately seal it.

  • Record the initial mass: Place the sealed container on the analytical balance and record the total mass.

  • Dispense the sample: Quickly transfer the required amount of the salt from the container into the reaction vessel or volumetric flask.

  • Re-weigh the container: Immediately reseal the original container and weigh it again.

  • Calculate the dispensed mass: The difference between the initial and final mass of the container is the exact mass of the salt transferred.

Method 2: Direct Weighing (for less sensitive salts)

This method is suitable for non-hygroscopic or mildly hygroscopic solids.[17]

  • Tare the weighing vessel: Place a clean, dry weighing boat or paper on the analytical balance and tare it.

  • Quickly add the sample: Rapidly add the desired amount of the salt to the weighing vessel.

  • Record the mass: As soon as the reading on the balance stabilizes, record the mass. A continuous increase in the reading indicates moisture absorption.[6]

  • Transfer immediately: Promptly transfer the weighed sample to your reaction or dissolution vessel.

Protocol for Preparing Standard Solutions

Preparing a solution with an accurate concentration requires careful handling to prevent the introduction of water, which would dilute the final solution.

  • Select and prepare the solvent: Use an anhydrous grade solvent appropriate for your salt.

  • Weigh the salt: Accurately weigh the required amount of the hygroscopic salt using the "Weighing by Difference" method described above.

  • Dissolution:

    • For quantitative transfers, use a funnel to add the weighed solid to a volumetric flask.

    • Rinse the original container and the funnel with small portions of the anhydrous solvent to ensure all the salt is transferred into the flask.

  • Dilution to volume: Carefully add the solvent to the volumetric flask, ensuring the flask and solvent are at the same temperature. Bring the solution to the calibration mark.

  • Mixing: Stopper the flask and invert it multiple times to ensure the solution is homogeneous.

  • Storage: Store the prepared solution in a tightly sealed container, preferably with a septum to allow for withdrawal by syringe, minimizing atmospheric exposure.

Protocol for Water Content Determination by Karl Fischer Titration

It is often necessary to determine the exact water content of a hygroscopic salt to correct for its presence in calculations. Karl Fischer (KF) titration is the gold standard for this measurement.[18][19]

Principle: The KF titration is based on a stoichiometric reaction between iodine and water.[19] The endpoint is detected electrochemically.

Procedure:

  • Instrument Preparation:

    • Ensure the KF titrator is clean, dry, and properly assembled. The titration vessel must be protected from atmospheric moisture using drying tubes.[20]

    • Add the appropriate KF solvent (e.g., anhydrous methanol) to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent.

  • Sample Preparation and Introduction:

    • Accurately weigh the hygroscopic salt (typically 10-50 mg, depending on the expected water content) using the "Weighing by Difference" method.

    • Quickly introduce the weighed sample into the conditioned titration vessel.

  • Titration:

    • Start the titration. The KF reagent, containing iodine, is added automatically until all the water in the sample has reacted.

    • The instrument will detect the endpoint and calculate the amount of water in the sample.

  • Calculation: The water content is typically expressed as a percentage by weight.

Note: For samples that are insoluble in the KF solvent or react with the KF reagents, a KF oven can be used to heat the sample and transfer the evaporated water to the titration cell via a dry gas stream.

Visualizing Workflows

To aid in decision-making and protocol execution, the following diagrams illustrate key processes.

G start Start: Handling a Hygroscopic Amino Alcohol Hydrochloride Salt assess Assess Hygroscopicity (SDS, Literature) start->assess decision Select Handling Environment assess->decision benchtop Open Benchtop (Brief exposure for non-sensitive work) decision->benchtop Low desiccator Desiccator (Short-term storage, less sensitive salts) decision->desiccator Moderate glovebox Glove Box (Highly sensitive salts, anhydrous reactions) decision->glovebox High weighing Perform Weighing (Protocol 3.1) benchtop->weighing desiccator->weighing glovebox->weighing solution Prepare Solution (Protocol 3.2) weighing->solution kf Analyze Water Content (Protocol 3.3) weighing->kf end Proceed with Experiment solution->end kf->end G start Start: Prepare Standard Solution weigh 1. Weigh salt by difference in a sealed container start->weigh transfer 2. Transfer solid to volumetric flask weigh->transfer rinse 3. Rinse container and funnel with anhydrous solvent transfer->rinse dissolve 4. Add solvent to ~80% volume and dissolve solid rinse->dissolve equilibrate 5. Equilibrate to room temperature dissolve->equilibrate dilute 6. Dilute to the calibration mark equilibrate->dilute mix 7. Stopper and mix thoroughly dilute->mix store 8. Store in a sealed container mix->store

Caption: Step-by-step protocol for preparing a standard solution.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Mass continuously increases during weighing. The sample is rapidly absorbing atmospheric moisture.Use the "weighing by difference" method. [17]Minimize exposure time. Work in a lower humidity environment (glove box).
The solid has become clumpy or a solid mass. The material has absorbed a significant amount of water.If the material is thermally stable and does not have water of hydration, it may be possible to dry it in a vacuum oven. [1]However, it is often best to use a fresh, unopened container.
Inconsistent results in reactions. Inaccurate concentration of the salt solution due to moisture absorption during weighing.Re-prepare the solution using the stringent protocols outlined above. Determine the water content of the solid using Karl Fischer titration and adjust calculations accordingly.
Difficulty dissolving the salt. The salt may have partially hydrolyzed or changed its physical form.Use gentle heating or sonication to aid dissolution, provided the compound is stable under these conditions. Ensure the correct solvent is being used.

Conclusion

The successful use of hygroscopic amino alcohol hydrochloride salts in research and development hinges on a thorough understanding of their properties and the implementation of meticulous handling procedures. By controlling the laboratory environment, employing precise weighing and solution preparation techniques, and verifying water content when necessary, researchers can mitigate the challenges posed by hygroscopicity. Adherence to these protocols will ensure the accuracy, reproducibility, and integrity of experimental results, ultimately accelerating the drug development process.

References

  • Gloveboxes A Vital Tool in Various Industries. (2023, October 27).
  • Laboratory Glove Box: Definition, Types & Functions - MRC Lab.
  • A Complete Guide to the Applications of Laboratory Glove Boxes.
  • Desiccator-types, Principle, Applications - Master Chemistry. (2023, December 1).
  • How do you handle hygroscopic solutes in the lab? - TutorChase.
  • Water Determination by Karl Fischer Titration - Monograph.
  • What Is a Laboratory Desiccator and What Is It Used For - POBEL. (2025, June 17).
  • Water Determination (Karl Fischer Method).
  • Desiccator Cabinets and Cleanrooms - Research & Development World. (2016, February 16).
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22).
  • Laboratory Glove Box – The Full and Complete Guide - Munro Instruments.
  • A simple guide to desiccators - Camlab. (2022, February 1).
  • 10 Best Practices for Using Lab Chemical Storage Cabinets - Ziebaq. (2025, March 17).
  • How to Choose a Vacuum Desiccator in 2026 - Laboratory Equipment. (2025, May 21).
  • Glovebox - Wikipedia.
  • Best Practices for Proper Chemical Storage - The Synergist.
  • What Is Karl Fischer Titration? - Mettler Toledo.
  • Karl Fischer water content titration - Scharlab.
  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. (2026, January 30).
  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5).
  • How to achieve accurate weighing in your lab - LabSPX. (2025, December 16).
  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (2024, January 19).
  • Karl Fischer Titration Tips: Water Content Measurement - MilliporeSigma.
  • How to weigh a higroscopic substance - Chromatography Forum. (2008, October 20).
  • Weighing the Right Way with Lab Balances - Mettler Toledo.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • How do you handle hygroscopic salts? - HepatoChem. (2016, September 14).
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18).
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023, January 5).
  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. - Literature - Data resources - CNGBdb.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. (2022, March 28).
  • How do You Prepare a Salt Solution to be used in a Salt Spray Chamber? (2023, November 29).
  • Volumetric Solutions Preparation and Standardization - Analytical Products / Alfa Chemistry.
  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF - ResearchGate.
  • Effect of Moisture on the Stability of Solid Dosage Forms - ResearchGate.
  • How do you guys prepare solutions of hygroscopic chemicals? : r/labrats - Reddit. (2017, February 7).
  • Achieving Tablet Stability with Moisture Management - Colorcon. (2026, February 23).
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19).
  • What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions - Dampness & Rot. (2025, November 19).
  • Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017, June 6).

Sources

Application

Advanced Reaction Conditions for the N-Alkylation of (R)-3-Aminohexan-1-ol: Strategies for Chemoselectivity and Mono-Alkylation

(R)-3-aminohexan-1-ol is a highly valuable chiral 1,3-amino alcohol building block. In recent drug development, it has been prominently featured in the synthesis of complex pharmaceutical agents, most notably small-molec...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-3-aminohexan-1-ol is a highly valuable chiral 1,3-amino alcohol building block. In recent drug development, it has been prominently featured in the synthesis of complex pharmaceutical agents, most notably small-molecule Toll-like receptor 7 (TLR7) agonists designed for immuno-oncology therapies[1].

When functionalizing this molecule, researchers face a dual chemical challenge: chemoselectivity (differentiating between the primary amine and the primary alcohol) and alkylation degree (preventing the over-alkylation of the primary amine into secondary, tertiary, or quaternary states). As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, detailing the mechanistic causality behind three distinct, field-proven N-alkylation strategies.

Mechanistic Insights: The Causality of Chemoselectivity and Over-Alkylation

To design a successful N-alkylation workflow, one must understand the inherent electronic and steric properties of (R)-3-aminohexan-1-ol.

  • The Chemoselectivity Dilemma: The nitrogen atom is inherently more nucleophilic than the oxygen atom due to its lower electronegativity, making N-alkylation kinetically favored. However, under strongly basic conditions (e.g., using

    
     or 
    
    
    
    without protection), alkoxide formation drastically increases oxygen nucleophilicity, leading to competing O-alkylation.
  • The Over-Alkylation Trap: Direct alkylation of primary amines with alkyl halides typically yields an intractable mixture of primary, secondary, and tertiary amines. Causality: The introduction of an initial electron-donating alkyl group increases the electron density on the nitrogen via the inductive effect. This makes the newly formed secondary amine more nucleophilic than the starting primary amine, accelerating the second alkylation step.

To bypass these thermodynamic traps, we utilize three distinct methodologies based on the available alkylating agent and the desired scale: Reductive Amination, 9-BBN Chelation, and Borrowing Hydrogen Catalysis.

G Start (R)-3-aminohexan-1-ol N-Alkylation Strategy Q1 Alkylating Agent Available? Start->Q1 Aldehyde Aldehyde / Ketone Q1->Aldehyde Halide Alkyl Halide Q1->Halide Alcohol Alcohol Q1->Alcohol RedAm Reductive Amination (NaBH(OAc)3, Mild) Aldehyde->RedAm Standard Mono-alkylation BBN 9-BBN Chelation (Regioselective, Base) Halide->BBN Prevents Over-alkylation Borrow Borrowing Hydrogen (Ru/Fe Catalyst, Heat) Alcohol->Borrow Green / Atom Economic

Decision tree for selecting the optimal N-alkylation workflow based on reagent availability.

Experimental Workflows & Self-Validating Protocols

Protocol A: Reductive Amination (The Industry Standard)

Reductive amination is the most reliable method for mono-N-alkylation. By reacting the amine with an aldehyde or ketone, an imine (or iminium ion) is formed, which is subsequently reduced. The steric bulk of the resulting secondary amine generally prevents the formation of a second iminium ion, effectively halting over-alkylation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve (R)-3-aminohexan-1-ol (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.1 equiv). Causality: The mild acid lowers the pH to ~4-5, protonating the carbonyl oxygen to accelerate nucleophilic attack, while avoiding full protonation of the amine.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (

    
    ) (1.5 equiv). Stir at room temperature for 4–12 hours. Causality:
    
    
    
    is a mild reducing agent that selectively reduces iminium ions over unreacted aldehydes.
  • Validation & QC: Monitor via LC-MS. The disappearance of the starting mass and the appearance of the [M+H]+ product peak validates the reaction.

  • Workup: Quench with saturated aqueous

    
     (to neutralize acetic acid and destroy excess reductant). Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate.
Protocol B: Regioselective Mono-N-Alkylation via 9-BBN Chelation

When the alkylating agent is an alkyl halide, direct alkylation leads to over-alkylation. To solve this, we utilize a method developed by Kol et al., which uses 9-borabicyclo[3.3.1]nonane (9-BBN) to form a stable chelate with the 1,3-amino alcohol[2].

Step-by-Step Methodology:

  • Chelate Formation: Under inert atmosphere, dissolve (R)-3-aminohexan-1-ol (1.0 equiv) in anhydrous THF. Slowly add 9-BBN (0.5 M in THF, 1.1 equiv). Stir for 2 hours at room temperature. Self-Validation: The evolution of hydrogen gas (

    
    ) visually confirms the formation of the covalent B-O bond.
    
  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) at 0 °C. The nitrogen lone pair is coordinated to the Lewis acidic boron, making the remaining N-H proton highly acidic and easily removed by the base[3].

  • Alkylation: Add the alkyl halide (1.1 equiv) and heat to reflux for 12 hours. The steric bulk of the 9-BBN moiety completely prevents di-alkylation.

  • Deprotection: Cool to room temperature and add a mild acidic solution (e.g., 2M HCl in methanol) to hydrolyze the chelate. Neutralize and extract the pure mono-N-alkylated product.

Mechanism A 1,3-Amino Alcohol (Substrate) B 9-BBN Addition (B-O Bond & N-B Coord) A->B C Deprotonation (Strong Base) B->C D Alkyl Halide (N-Alkylation) C->D E Acidic Hydrolysis (Deprotection) D->E F Mono-N-Alkylated Product E->F

Mechanism of 9-BBN chelation directing exclusive mono-N-alkylation of 1,3-amino alcohols.

Protocol C: Borrowing Hydrogen (Green Chemistry Approach)

For process scale-up or sustainable chemistry initiatives, "borrowing hydrogen" (or hydrogen autotransfer) allows the direct use of alcohols as alkylating agents, producing only water as a byproduct[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine (R)-3-aminohexan-1-ol (1.0 equiv), a primary alcohol alkylating agent (1.2 equiv), and a transition metal catalyst (e.g., Ruthenium(II) or Iron-based pincer complex, 1-2 mol%)[5].

  • Reaction: Add a catalytic amount of base (e.g.,

    
    , if required by the specific catalyst ligand system) and anhydrous toluene. Seal the tube and heat to 110–130 °C for 16-24 hours.
    
  • Mechanism & Causality: The catalyst dehydrogenates the primary alcohol to an aldehyde (storing the hydrogen). The aldehyde condenses with the amine to form an imine. Finally, the catalyst returns the "borrowed" hydrogen to reduce the imine to the secondary amine.

  • Workup: Cool the mixture, filter through a short pad of Celite or silica to remove the metal catalyst, and purify via flash chromatography.

Quantitative Data Presentation

The selection of the appropriate protocol depends heavily on the operational constraints of the laboratory and the specific target molecule. The table below summarizes the quantitative and qualitative metrics of each approach.

ParameterProtocol A: Reductive AminationProtocol B: 9-BBN ChelationProtocol C: Borrowing Hydrogen
Alkylating Agent Aldehydes / KetonesAlkyl HalidesPrimary Alcohols
Typical Yield 85% – 95%80% – 90%70% – 85%
Chemoselectivity Excellent (N-selective)Excellent (O is protected)High (N-selective)
Over-alkylation Risk Very LowZero (Sterically blocked)Low to Moderate
Byproducts Borate saltsBoric acid derivativesWater only
Scalability High (Standard in Pharma)Moderate (Requires inert atm)High (Ideal for Process Chem)
Green Metric (E-factor) High (Stoichiometric waste)High (Stoichiometric waste)Low (Highly atom economic)

References

  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. ACS Medicinal Chemistry Letters, 2024.[Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 2004.[Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 2017.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (R)-3-aminohexan-1-ol synthesis

Subject: Optimization of Enantiomeric Excess (ee) & Process Troubleshooting Executive Summary & Scope This technical guide addresses the synthesis and purification of (R)-3-aminohexan-1-ol , a critical chiral amino-alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Enantiomeric Excess (ee) & Process Troubleshooting

Executive Summary & Scope

This technical guide addresses the synthesis and purification of (R)-3-aminohexan-1-ol , a critical chiral amino-alcohol building block. Achieving high enantiomeric excess (>99% ee) for this scaffold is challenging due to the presence of both amine and hydroxyl functionalities, which can lead to chemoselectivity issues and racemization pathways.

This guide focuses on two validated, high-fidelity methodologies:

  • Biocatalytic Reductive Amination: Using (R)-selective

    
    -transaminases (ATAs) for direct asymmetric synthesis from the ketone precursor.
    
  • Lipase-Mediated Kinetic Resolution: Using Candida antarctica Lipase B (CAL-B) to resolve racemic mixtures via selective N-acylation.

Method A: Biocatalytic Transamination (Direct Asymmetric Synthesis)

This is the preferred "Green Chemistry" route. It converts the prochiral ketone (1-hydroxyhexan-3-one ) directly to the (R)-amine using an amine donor (typically Isopropylamine).

Core Mechanism & Workflow

The reaction relies on an (R)-selective


-transaminase. The equilibrium constant (

) is often close to 1, meaning the removal of the coproduct (acetone) is critical to drive the reaction to completion and maximize ee.

Transaminase_Workflow Substrate 1-hydroxyhexan-3-one (Prochiral Ketone) Intermediate Enzyme-Substrate Complex Substrate->Intermediate Donor Isopropylamine (IPA) (Amine Donor) Donor->Intermediate Enzyme (R)-Selective omega-Transaminase (PLP-dependent) Enzyme->Intermediate Intermediate->Enzyme Catalysis Product (R)-3-aminohexan-1-ol (Target) Intermediate->Product High ee Byproduct Acetone (Coproduct) Intermediate->Byproduct Removal In-situ Removal (Vacuum/N2 Sweep) Byproduct->Removal Equilibrium Shift

Figure 1: Transaminase-mediated asymmetric synthesis pathway highlighting the critical acetone removal step to prevent reversibility.

Standard Protocol (Bench Scale)
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5–8.0) containing 1 mM Pyridoxal-5'-phosphate (PLP).

  • Substrate Loading: Dissolve 1-hydroxyhexan-3-one (50 mM) in the buffer.

  • Amine Donor: Add Isopropylamine (IPA) (1.0 M, 20 equivalents). Note: High IPA concentration drives equilibrium but can deactivate sensitive enzymes.

  • Enzyme Addition: Add (R)-selective

    
    -Transaminase (e.g., ATA-117 homolog or Actinobacteria derived variants) at 5–10 U/mL.
    
  • Incubation: Shake at 30°C, 150 rpm for 24 hours. Open-vessel or nitrogen sweep is recommended to remove acetone.

  • Workup: Acidify to pH 2 (to protonate amine), wash with MTBE (removes ketone), basify aqueous layer to pH 12, and extract product with Ethyl Acetate.

Troubleshooting Guide: Transaminases
IssueProbable CauseCorrective Action
Low Conversion (<50%) Product Inhibition or Equilibrium Limitation.Apply Vacuum/Sweep: Acetone accumulation inhibits the enzyme. Use a partial vacuum (200 mbar) or continuous

sweep to strip acetone.
Low ee (<90%) Spontaneous Background Reaction or Wrong Enzyme.Check Background: Run a control without enzyme. If the ketone reacts with IPA non-enzymatically (rare at pH 7), lower the pH. Switch Enzyme: Screen a library of (R)-selective ATAs (e.g., Codexis, Johnson Matthey) specifically for bulky side chains.
Precipitation Protein denaturation by high IPA conc.Ramp Dosing: Do not add 1M IPA at once. Add it in 250 mM increments over 4 hours.
pH Drift IPA evaporation alters pH.Buffer Strength: Increase buffer concentration to 200 mM or use a pH-stat titrator to maintain pH 7.5.

Method B: Lipase-Mediated Kinetic Resolution

If the transaminase route is unavailable, Kinetic Resolution (KR) of the racemic amino alcohol is the robust alternative. Candida antarctica Lipase B (CAL-B) is highly effective for the selective N-acylation of the (R)-enantiomer.

Decision Logic for Kinetic Resolution

Lipase_KR Start Racemic 3-aminohexan-1-ol Solvent Select Solvent: MTBE or Toluene Start->Solvent AcylDonor Acyl Donor: Ethyl Acetate vs. Isopropyl Acetate Solvent->AcylDonor Enzyme Add CAL-B (Novozym 435) AcylDonor->Enzyme Reaction Reaction Progress (Monitor Conversion) Enzyme->Reaction Check Conversion > 45%? Reaction->Check Check->Reaction No Stop STOP Reaction (Filter Enzyme) Check->Stop Yes Result Mixture: (R)-Amide + (S)-Amine Stop->Result Separation Acid/Base Extraction Result->Separation

Figure 2: Kinetic resolution workflow. Stopping at <50% conversion is crucial to preserve the optical purity of the product.

Standard Protocol
  • Setup: Dissolve racemic 3-aminohexan-1-ol (100 mg) in anhydrous MTBE (5 mL).

  • Acyl Donor: Add Ethyl Acetate (5 eq) or Isopropyl Acetate (3 eq). Note: Ethyl acetate is slower but often more selective.

  • Catalyst: Add Novozym 435 (immobilized CAL-B) (20% w/w relative to substrate).

  • Reaction: Shake at 30°C.

  • Checkpoint: Monitor by HPLC. Stop reaction strictly at 45–48% conversion .

    • Mechanism:[1][2][3][4] CAL-B preferentially acylates the (R)-amine to form the (R)-amide. The (S)-amine remains unreacted.

  • Separation: Filter enzyme. Wash organic phase with 1M HCl.[5]

    • Aqueous Phase: Contains (S)-amine (unwanted).

    • Organic Phase: Contains (R)-amide.[6][7][8]

  • Hydrolysis: Reflux the (R)-amide in 6M HCl to liberate (R)-3-aminohexan-1-ol.

Troubleshooting Guide: Lipases
IssueProbable CauseCorrective Action
E-value drops (<20) Temperature too high or Water presence.Lower Temp: Reduce reaction temperature to 4°C or 10°C. Selectivity often increases as T decreases. Dry Solvents: Ensure MTBE is anhydrous (<0.05% water). Water causes non-selective hydrolysis.
Reaction Stalls Enzyme inhibition by alcohol byproduct.Change Donor: Use Isopropenyl Acetate .[9] The byproduct is acetone (non-inhibitory) rather than ethanol (inhibitory).
Chemoselectivity Issues O-acylation (Ester) vs N-acylation (Amide).Solvent Switch: Use non-polar solvents (Toluene/Hexane). In polar solvents, O-acylation competes. CAL-B is naturally highly chemoselective for amines in hydrophobic media.

Analytical Quality Control (Chiral HPLC)

Accurate ee determination is the foundation of optimization. Primary amines often streak/tail on polysaccharide columns.

Recommended Method
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1).

    • Critical: The 0.1% DEA is mandatory to mask silanol groups and ensure sharp peaks for the amine.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (low wavelength due to lack of chromophores) or RI (Refractive Index).

Derivatization (If separation is poor): React a sample aliquot with Acetic Anhydride in pyridine before injection. This converts the amine to the amide, which often resolves significantly better on Chiralpak AD-H columns.

References

  • Transaminase-Mediated Synthesis of Amino Alcohols

    • Title: A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols.
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Specific Synthesis of (R)-3-amino-1-butanol (Homolog)

    • Title: Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp.[6]

    • Source: ResearchG
    • URL:[Link]

  • Lipase Kinetic Resolution Guidelines

    • Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart R
    • Source: C
    • URL:[Link]

  • Chiral HPLC Method Development

    • Title: Separation of Racemates Using Chiral HPLC and Creation of a D
    • Source: Asian Journal of Chemistry.
    • URL:[Link] (General reference for polysaccharide column selection).

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for 1-hydroxyhexan-3-one and Isopropylamine before handling.

Sources

Optimization

Preventing racemization of (R)-3-aminohexan-1-ol during workup

Technical Support Center: Troubleshooting Racemization of (R)-3-Aminohexan-1-ol During Workup As a Senior Application Scientist, I frequently encounter cases where researchers successfully synthesize enantiopure (R)-3-am...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Racemization of (R)-3-Aminohexan-1-ol During Workup

As a Senior Application Scientist, I frequently encounter cases where researchers successfully synthesize enantiopure (R)-3-aminohexan-1-ol, only to observe a devastating loss of enantiomeric excess (e.e.) during routine aqueous workup. As a 1,3-amino alcohol, this molecule is highly susceptible to stereochemical degradation if the microenvironment during extraction is not strictly controlled.

Below is our comprehensive troubleshooting guide, designed to help you understand the mechanistic causality behind these failures and implement self-validating protocols to preserve the chiral integrity of your product.

Troubleshooting Guides & FAQs

Q1: I am losing e.e. during my standard ethyl acetate/brine extraction. What is causing this? A1: Schiff Base-Mediated Enamine Tautomerization. Primary chiral amines like (R)-3-aminohexan-1-ol are highly reactive toward trace carbonyl compounds. Ethyl acetate often contains trace amounts of acetaldehyde (due to hydrolysis) or is cross-contaminated with acetone from glassware cleaning. When the primary amine reacts with these trace carbonyls, it forms a Schiff base (imine). This imine drastically lowers the pKa of the alpha-proton at the C3 chiral center. Even under mildly basic conditions, this proton is abstracted, forming an achiral enamine intermediate. Upon hydrolysis during workup, the amine is 1[1]. Solution: Strictly avoid ketone and ester solvents if trace hydrolysis is a risk. Switch to carbonyl-free, aprotic solvents such as Methyl tert-butyl ether (MTBE) or2[2].

Q2: My reaction uses an Iridium catalyst for asymmetric reductive amination. The reaction e.e. is 99%, but the isolated product is 50% e.e. Why? A2: Transition Metal-Catalyzed "Flash" Racemization. Residual transition metals (like Pd, Ir, or Ru) from the synthesis step are notorious for catalyzing the racemization of chiral amines during workup and concentration. These metals facilitate a reversible dehydrogenation of the amine to an achiral imine, followed by non-stereoselective re-hydrogenation (often utilizing the solvent or residual hydrogen as a 3[3]). This process is heavily accelerated at elevated temperatures during solvent evaporation. Solution: Introduce a metal scavenger directly into the reaction mixture before initiating the aqueous workup to reduce residual metal concentrations to <5 ppm.

Q3: Does the pH of the aqueous wash affect the stereocenter of a 1,3-amino alcohol? A3: Yes, via Base-Catalyzed Deprotonation and Oxidation Risks. While unactivated aliphatic amines are generally stable to base, the presence of the 1-hydroxyl group in (R)-3-aminohexan-1-ol introduces a unique vulnerability. If the workup is performed at high pH (e.g., using 1M NaOH) and elevated temperatures, trace oxidation of the primary alcohol to an aldehyde can occur, yielding a


-amino aldehyde. Under basic conditions, 

-amino carbonyls undergo reversible retro-Michael elimination (via C2 deprotonation), destroying the C3 stereocenter upon re-addition of the amine. Solution: Maintain the aqueous wash pH between 7 and 8 using mild buffers like 2[2], and perform all extractions at 0–5 °C.

Quantitative Data: Impact of Workup Parameters on e.e. Retention

Workup ParameterHigh-Risk Condition (Avoid)Optimized Condition (Recommended)Expected e.e. Retention
Extraction Solvent Ethyl Acetate / Acetone tracesMTBE or DCM (Carbonyl-free)< 70% vs. > 99%
Aqueous Base 1M NaOH or KOH (pH > 12)Sat. NaHCO₃ or Phosphate Buffer~ 80% vs. > 99%
Temperature Ambient to 40 °C (Evaporation)0–5 °C (Ice bath)~ 85% vs. > 99%
Residual Catalyst > 100 ppm Pd/Ir in organic phase< 5 ppm (Post-scavenger treatment)< 50% vs. > 99%

Experimental Protocols: Self-Validating Workup Methodology

To guarantee the stereochemical integrity of (R)-3-aminohexan-1-ol, implement the following step-by-step methodology. This protocol is designed as a self-validating system: by controlling metals, carbonyls, and temperature simultaneously, the mechanistic pathways for racemization are systematically eliminated.

Protocol: Carbonyl-Free, Metal-Scavenged Aqueous Workup

  • Reaction Quenching & Metal Scavenging :

    • Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • If a transition metal catalyst was used, add 3–5 equivalents (relative to the metal) of a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol). Stir at room temperature for 2 hours, then filter through a pad of Celite.

  • Solvent Exchange (If applicable) :

    • If the reaction was performed in a water-miscible solvent (e.g., THF or MeOH), concentrate the filtrate under reduced pressure at a bath temperature not exceeding 25 °C .

    • Re-dissolve the crude residue in pre-chilled (5 °C) MTBE or DCM. Never use ethyl acetate or allow acetone near the glassware.

  • pH-Controlled Washing :

    • Transfer the organic layer to a separatory funnel.

    • Wash with an equal volume of pre-chilled saturated aqueous NaHCO₃ (pH ~8) to neutralize any acidic byproducts without causing base-catalyzed degradation.

    • Separate the layers immediately. Do not allow the biphasic mixture to sit for extended periods.

    • Wash the organic layer with pre-chilled brine.

  • Drying and Concentration :

    • Dry the organic phase over anhydrous Na₂SO₄ (avoid MgSO₄ if Lewis acid-catalyzed side reactions are a concern).

    • Filter and concentrate under reduced pressure. Maintain the water bath temperature below 25 °C to prevent thermal racemization.

  • Validation :

    • Immediately derivatize a small aliquot (e.g., using Marfey's reagent or acetic anhydride) and analyze via chiral HPLC to validate e.e. retention.

Troubleshooting Workflow

G Start Loss of e.e. in (R)-3-aminohexan-1-ol? Q1 Transition metal catalysts present? Start->Q1 A1 Use metal scavengers before workup Q1->A1 Yes Q2 Using ketone/ester solvents? Q1->Q2 No A2 Switch to carbonyl-free solvents Q2->A2 Yes Q3 Is workup pH > 10 or Temp > 25°C? Q2->Q3 No A3 Maintain pH 7-8 and Temp 0-5°C Q3->A3 Yes Investigate Check auto-oxidation or HPLC issues Q3->Investigate No

Caption: Troubleshooting decision tree for chiral amine racemization during workup.

References

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from Amino Alcohol Reductions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing residual palladium catalysts from reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing residual palladium catalysts from reactions involving amino alcohols. The unique chelating properties of amino alcohols present specific challenges that require tailored solutions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve the stringent purity levels required for your compounds.

Core Principles: The Challenge of Palladium and Amino Alcohols

Palladium-catalyzed reactions are indispensable in modern synthesis, but the removal of the catalyst is a critical and often difficult step.[1][2] The primary challenge with amino alcohol products stems from their bifunctional nature. The nitrogen of the amine and the oxygen of the alcohol can act as strong bidentate ligands, forming stable, soluble complexes with palladium.[3][4] This chelation effect prevents the palladium from precipitating or being removed by simple filtration and can hinder its capture by scavenging agents.[3]

Furthermore, regulatory bodies like the FDA and EMA, guided by the ICH Q3D guidelines, impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[2][5][6] For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance.[5][7]

Method Selection: A Decision-Making Workflow

Choosing the right palladium removal strategy is system-dependent and influenced by factors like the product's structure, the solvent system, and the nature of the palladium species (e.g., Pd(0) vs. Pd(II)).[1][8] The following decision tree provides a logical workflow for selecting an appropriate method.

G cluster_start cluster_methods Primary Removal Strategy cluster_scavengers Scavenger Selection cluster_validation start Initial State: Crude reaction mixture containing amino alcohol and Pd catalyst filtration Filtration through Celite® start->filtration Is Pd heterogeneous (e.g., Pd/C)? activated_carbon Activated Carbon start->activated_carbon Is cost a primary concern and product loss acceptable? scavenger Metal Scavenger Screening start->scavenger Is high selectivity required to maximize yield? analysis Analysis: ICP-MS to quantify residual Pd filtration->analysis activated_carbon->analysis thiol_scavenger Thiol-Based (e.g., QuadraSil MP, Smopex-111) scavenger->thiol_scavenger Pd(II) species likely amine_scavenger Amine-Based (e.g., QuadraSil TA) scavenger->amine_scavenger Product stable under basic conditions other_scavenger Other Functional Groups (e.g., Thiourea, DMT) scavenger->other_scavenger Screening multiple options thiol_scavenger->analysis amine_scavenger->analysis other_scavenger->analysis pass Result: <10 ppm Pd (or target level) analysis->pass fail Result: >10 ppm Pd (or target level) analysis->fail fail->scavenger Re-evaluate method: Try different scavenger or combination approach

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during palladium removal from amino alcohol reductions.

Q1: My product is a dark grey/black color even after filtering off the heterogeneous Pd/C catalyst. Why?

A1: This indicates the presence of fine or colloidal palladium particles that have passed through the initial filter.[9] The amino alcohol product may also be stabilizing these fine particles in solution.

  • Troubleshooting Steps:

    • Filtration through Celite®: Dilute the reaction mixture with a suitable solvent and filter it through a 1-2 cm thick pad of Celite®.[9][10] The Celite acts as a filter aid, trapping these finely dispersed particles.

    • Activated Carbon: If Celite filtration is insufficient, treatment with activated carbon can adsorb both colloidal and dissolved palladium species.[1][9]

Q2: I've treated my reaction mixture with activated carbon, but my palladium levels are still high, and my yield is low. What's happening?

A2: This is a classic trade-off with activated carbon. Its high surface area is non-specific and can lead to significant adsorption of the desired product along with the palladium.[1][3] Inefficient palladium removal could be due to several factors.

  • Troubleshooting Steps:

    • Optimize Carbon Amount: Reduce the amount of activated carbon to the minimum effective quantity (start with 5-10 wt% relative to the crude product).[3]

    • Screen Carbon Grades: Different grades of activated carbon (e.g., Darco KB-B) have different pore structures and surface properties.[1] Screening various types may reveal one with better selectivity for your system.

    • Adjust Temperature and Time: Gently heating the mixture (e.g., 40-50 °C) and increasing the stirring time (1 to 18 hours) can improve the kinetics of palladium adsorption.[1][3][9]

    • Consider a Scavenger: If product loss remains high, switching to a more selective solid-supported scavenger is the recommended next step.[2]

Q3: Which type of metal scavenger is best for removing palladium chelated by an amino alcohol?

A3: The choice of scavenger depends on the specific palladium species and reaction conditions. Thiol-based scavengers are generally the most effective due to the strong affinity of sulfur for palladium.[11][12]

  • Recommended Scavengers:

    • Thiol-functionalized silica (e.g., QuadraSil MP, SiliaMetS Thiol): These are highly effective for a broad range of palladium species.[11][12] The mercaptopropyl groups form strong covalent bonds with palladium, effectively pulling it out of the chelate with the amino alcohol.[11]

    • Amine-functionalized silica (e.g., QuadraSil TA): Triamine-based scavengers can also be very effective, particularly for electron-deficient palladium complexes.[13]

    • Fibrous Scavengers (e.g., Smopex®): These materials, which have functional groups grafted onto a polymer backbone, offer fast kinetics and can reduce palladium to parts-per-billion (ppb) levels.[14][15]

Q4: My chosen scavenger isn't reducing palladium to the required <10 ppm level. What should I do?

A4: Sub-optimal performance can result from incorrect scavenger choice, insufficient quantity, or non-ideal conditions.

  • Troubleshooting Steps:

    • Increase Scavenger Equivalents: A typical starting point is 4-8 molar equivalents of the scavenger's functional group relative to the initial amount of palladium.[4] If this is ineffective, try increasing the equivalents.

    • Optimize Conditions: Experiment with temperature (e.g., 35-60 °C) and contact time (2 to 24 hours).[3][4] A Design of Experiments (DoE) approach can efficiently identify the optimal parameters.[4]

    • Solvent Selection: The solvent can impact scavenger performance. Ensure your product is highly soluble to minimize non-specific binding and allow for efficient mass transfer to the scavenger surface.[4]

    • Combination Approach: Consider a multi-step process. For example, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a polishing step with a high-affinity scavenger to reach the final low-ppm target.[4]

Q5: How do I confirm that the palladium has been successfully removed?

A5: Visual inspection is not sufficient. Quantitative analysis is required to meet regulatory standards.

  • Analytical Method:

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry-standard technique for quantifying trace metal impurities in APIs.[16][17] It offers high sensitivity, often capable of detecting metals at ppb levels.[17] Ensure your samples are properly prepared and diluted in a suitable solvent for analysis.

Data Summary: Comparing Palladium Removal Methods

The following table summarizes the performance and characteristics of common palladium removal techniques.

MethodMechanismTypical EfficiencyProsCons
Filtration (Celite®) Physical TrappingEffective for heterogeneous/colloidal PdSimple, fast, low costIneffective for soluble Pd complexes[10]
Activated Carbon Physisorption[1]Can reduce Pd to <10 ppm[1]Low cost, widely availableNon-specific, can cause significant product loss[1][3]
Thiol Scavengers Chemisorption[1]Can reduce Pd to <5 ppm, often to <1 ppm[1][11][14]High selectivity, high efficiency, minimizes product loss[12]Higher cost than carbon
Amine Scavengers ChemisorptionCan reduce Pd to <10 ppm[13]Effective for certain Pd complexes, high selectivityPerformance can be pH-dependent
Crystallization PartitioningVariableCan be effective as a final polishing stepRisk of co-crystallization, concentrating Pd in the product[2][4]

Key Experimental Protocols

Protocol 1: General Palladium Scavenging Workflow

This protocol outlines a typical batch process for using a solid-supported scavenger.

G cluster_workflow Scavenging Protocol start 1. Dissolve Crude Product in Suitable Solvent add_scavenger 2. Add Scavenger (e.g., QuadraSil MP) 4-8 eq. vs. Pd start->add_scavenger stir 3. Stir Mixture (e.g., 45°C, 2-18h) add_scavenger->stir filter 4. Filter through Celite® to Remove Scavenger stir->filter wash 5. Wash Filter Cake with Fresh Solvent filter->wash analyze 6. Analyze Filtrate for Pd via ICP-MS wash->analyze

Caption: A typical workflow for palladium removal using a scavenger.

Detailed Steps:

  • Dissolution: Dissolve the crude product containing the amino alcohol and residual palladium in an appropriate solvent (e.g., THF, Toluene, Ethyl Acetate) to a practical working concentration.

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., QuadraSil MP). A typical starting amount is 4-8 molar equivalents of functional groups relative to the initial moles of palladium catalyst used.[4]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45 °C) for 2 to 24 hours.[4] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to completely remove the solid scavenger.[4]

  • Analysis: Submit a sample of the clear filtrate for quantitative palladium analysis by ICP-MS to confirm that the target level has been reached.[16]

Protocol 2: Activated Carbon Treatment
  • Preparation: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period ranging from 1 to 18 hours.[3][9]

  • Filtration: Filter the suspension through a pad of Celite® to ensure all fine carbon particles are removed.[3][9] Wash the filter cake with fresh solvent to recover adsorbed product.

  • Analysis: Concentrate the filtrate and analyze for residual palladium via ICP-MS.

References

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. Available from: [Link]

  • ICH Q3D: Comprehensive Guide to Controlling Elemental Impurities. GuideGxP. Available from: [Link]

  • ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency. Available from: [Link]

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. Available from: [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. Available from: [Link]

  • Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document!. ECA Academy. Available from: [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. Available from: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available from: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available from: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Available from: [Link]

  • Your trick to remove residual palladium. Reddit. Available from: [Link]

  • A risk mitigation approach to detecting and quantifying metals in APIs. Sterling Pharma Solutions. Available from: [Link]

  • Smopex fibers for scavenging of precious metals. ResearchGate. Available from: [Link]

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available from: [Link]

  • Metal Scavenger Guide. Sopachem. Available from: [Link]

  • Smopex®-101, metal scavenger, 1 gram. CP Lab Safety. Available from: [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Precious, Base and Heavy Metals from Waste Streams. ResearchGate. Available from: [Link]

  • Quadrasil MP I: Silica metal scavenger. Johnson Matthey. Available from: [Link]

  • Selective Recovery of Palladium (II) from Acidic Solutions Using Dithio- and Benzimidazolylthio-Functionalized Resins. MDPI. Available from: [Link]

  • Scavenging Technologies from Johnson Matthey. Johnson Matthey. Available from: [Link]

  • Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting LiAlH4 Reductions of Amino Acids

Welcome to the Technical Support Center. Reducing amino acids to their corresponding amino alcohols using Lithium Aluminum Hydride (LiAlH ) is a fundamental transformation in drug development and asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Reducing amino acids to their corresponding amino alcohols using Lithium Aluminum Hydride (LiAlH


) is a fundamental transformation in drug development and asymmetric synthesis. However, it is notoriously prone to low yields, stubborn emulsions, and incomplete conversions.

This guide provides an in-depth root-cause analysis and field-proven, self-validating protocols to optimize your reduction workflows.

Diagnostic Workflow

Workflow Step1 Amino Acid + LiAlH4 Reaction Setup Decision1 Is starting material fully consumed? Step1->Decision1 Root1 Root Cause: Zwitterion Insolubility in THF Decision1->Root1 No Decision2 Is isolated yield low despite full conversion? Decision1->Decision2 Yes Fix1 Action: Pre-form Ester or use TMSCl Additive Root1->Fix1 Root2 Root Cause: Product trapped in Al(OH)3 emulsion Decision2->Root2 Yes Fix2A Action: Fieser Workup (Granular Precipitation) Root2->Fix2A Fix2B Action: Rochelle's Salt (Al-Tartrate Chelation) Root2->Fix2B

Diagnostic workflow for resolving low yields in LiAlH4 amino acid reductions.

Part 1: Root Cause Analysis & FAQs

Q: My starting material remains unreacted even after 24 hours at reflux. What is the mechanistic cause? A: Free amino acids exist as zwitterions (inner salts) with extremely high lattice energies. This renders them virtually insoluble in the ethereal solvents (THF, diethyl ether) required for LiAlH


 reductions. Because LiAlH

reductions are highly dependent on substrate solubility, attempting to reduce a suspended zwitterion results in a sluggish, heterogeneous surface reaction. Solution: You must break the zwitterion. Convert the amino acid to a methyl or ethyl ester prior to reduction. Alternatively, adding Trimethylsilyl chloride (TMSCl) to the reaction mixture generates a silyl ester in situ, which solubilizes the substrate and allows the hydride to attack efficiently.

Q: TLC indicates complete consumption of the starting material, but my isolated yield of the amino alcohol is <20%. Where is my product? A: Your product is likely trapped within an intractable aluminum polymer. During the reduction, LiAlH


 forms stable Al-O and Al-N bonds with the newly formed amino alcohol. When you quench the reaction with water or simple aqueous acid, these intermediates hydrolyze into a polymeric aluminum hydroxide gel, 

. Because amino alcohols are highly polar and possess multiple coordination sites, they become inextricably chelated or physically trapped within this emulsion[1]. Solution: Standard aqueous extractions will fail. You must chemically alter the aluminum byproduct using either the Fieser Workup (to form filterable aluminate salts) or Rochelle's Salt (to chelate the aluminum away from your product)[2][3].

Q: Can I use an acidic workup (e.g., dilute HCl) to dissolve the aluminum salts? A: No. While dilute acid will successfully dissolve the


 gel by forming soluble Al

ions, it will simultaneously protonate the amine group of your product. This drives the amino alcohol entirely into the aqueous layer. Extracting a highly polar, protonated amino alcohol from an aqueous phase back into an organic solvent is exceptionally difficult and is a primary cause of catastrophic yield loss.

Q: I am using an N-protected amino acid to improve solubility. Why am I seeing side products? A: LiAlH


 is an aggressive, indiscriminate reducing agent that can cleave or reduce common protecting groups. See Table 2  below for compatibility. For instance, Fmoc groups are rapidly cleaved by the basicity of the hydride/alkoxide intermediates, while Cbz groups can be reduced to N-methyl groups under refluxing conditions[4].

Part 2: Optimized Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The physical state of the reaction mixture will tell you if the chemistry is proceeding correctly.

Protocol A: The Fieser Workup (Granular Precipitation)

The Fieser method relies on precise stoichiometry to convert sticky aluminum alkoxides into sodium aluminate (


), which precipitates as a dense, filterable solid[2][3].

Step-by-Step Methodology:

  • Cooling: Once the reduction is complete, dilute the reaction mixture with additional THF or diethyl ether and cool the flask to 0 °C in an ice bath.

  • Water Quench (

    
     mL):  For every 
    
    
    
    grams
    of LiAlH
    
    
    used in the reaction, slowly add
    
    
    mL
    of distilled water dropwise with vigorous stirring. Caution: Highly exothermic; hydrogen gas will evolve.
  • Base Addition (

    
     mL):  Add 
    
    
    
    mL
    of a 15% aqueous NaOH solution dropwise[2].
  • Final Water Addition (

    
     mL):  Add 
    
    
    
    mL
    of distilled water[2].
  • Maturation: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 15–30 minutes[2].

  • Drying: Add anhydrous MgSO

    
     to absorb excess water and aid in the coagulation of the salts. Stir for an additional 15 minutes[2].
    
  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF or ethyl acetate to extract any residual product[2].

  • Isolation: Concentrate the filtrate in vacuo to yield the crude amino alcohol.

Self-Validation Check: The transition from a sticky, gray gel to a free-flowing, stark white suspension (often resembling snow) proves the successful formation of sodium aluminate. If the mixture remains gelatinous, the emulsion has not broken; ensure vigorous stirring and verify your reagent ratios.

Protocol B: Rochelle's Salt Workup (Chelation Strategy)

When the Fieser workup fails due to the extreme polarity of the specific amino alcohol, Rochelle's salt (potassium sodium tartrate) is the superior alternative. It acts as a potent bidentate ligand, outcompeting the amino alcohol for the Al


 center[1][5].

Mechanism Al_Complex Al(OH)3 Gel + Amino Alcohol (Trapped Product) Tartrate Add Potassium Sodium Tartrate (Rochelle's Salt) Al_Complex->Tartrate Chelation Tartrate Chelates Al3+ (High Affinity) Tartrate->Chelation Release Free Amino Alcohol (Organic Phase) Chelation->Release Waste Water-Soluble Al-Tartrate (Aqueous Phase) Chelation->Waste

Mechanism of emulsion resolution via Rochelle's salt chelation.

Step-by-Step Methodology:

  • Quench: Cool the reaction to 0 °C. Carefully quench excess LiAlH

    
     by the dropwise addition of ethyl acetate or a minimal amount of water until hydrogen evolution ceases[2][6].
    
  • Chelation: Add a saturated aqueous solution of Rochelle's salt. Rule of thumb: Use ~10 mL of saturated solution per gram of LiAlH

    
     used.
    
  • Agitation: Stir the mixture vigorously at room temperature. This process takes time—allow it to stir for 1 to 12 hours depending on the scale.

  • Separation: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer (which now contains the water-soluble Al-tartrate complex).

  • Extraction: Extract the aqueous layer 2–3 times with an organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the highly polar amino alcohol.

  • Isolation: Dry the combined organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate.

Self-Validation Check: The visual clearance of the opaque emulsion into two sharply defined, transparent liquid phases confirms that the aluminum has been successfully chelated and partitioned into the aqueous layer[7].

Part 3: Quantitative Data & Reference Tables

Table 1: Comparison of LiAlH


 Quenching Methods for Amino Alcohols 
Workup MethodReagents RequiredMechanism of ActionEmulsion RiskBest Use Case
Fieser Method H

O, 15% NaOH, H

O
Converts polymeric Al(OH)

to granular NaAlO

LowLarge scale reactions; moderately polar products.
Rochelle's Salt Sat. aq. Potassium Sodium TartrateChelates Al

to form a water-soluble tartrate complex
Very LowHighly polar amino alcohols; small-to-medium scale.
Acidic Quench Dilute HCl or H

SO

Solubilizes Al as Al

ions
HighNOT recommended for amino alcohols (protonates the amine).

Table 2: Amino Acid Protecting Group Compatibility with LiAlH


 
Protecting GroupStability to LiAlH

Causality / Chemical Outcome
Boc (t-Butoxycarbonyl)Stable (at 0 °C to RT)Steric bulk and poor leaving group ability of the t-butoxide prevent reduction.
Fmoc (Fluorenylmethyloxycarbonyl)Unstable Rapidly cleaved by the basic nature of the hydride and alkoxide intermediates[4].
Cbz (Carboxybenzyl)Variable / Unstable Can be reduced to an N-methyl group, especially under extended refluxing conditions.
Benzyl Ester (O-Bn)Unstable The ester is reduced to the primary alcohol, cleaving the protecting group entirely.

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL:[Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL) Source: Not Voodoo X (University of Rochester) URL:[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL:[Link]

  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis (Context for protecting group stability during reductions) Source: ACS Omega URL:[Link]

Sources

Troubleshooting

Purification of (R)-3-aminohexan-1-ol HCl via recrystallization

Technical Support Center: Purification Guide Welcome to the Technical Support Center. This guide addresses the purification of (R)-3-aminohexan-1-ol Hydrochloride (HCl) , a critical chiral building block often used in th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Guide

Welcome to the Technical Support Center. This guide addresses the purification of (R)-3-aminohexan-1-ol Hydrochloride (HCl) , a critical chiral building block often used in the synthesis of pharmaceutical intermediates.

This molecule presents specific challenges due to its amphiphilic nature (polar amine/alcohol groups vs. lipophilic alkyl chain) and hygroscopicity . The protocols below are designed to maximize enantiomeric excess (ee) and chemical purity while preventing common failure modes like "oiling out."

Part 1: Critical Solvent Systems

Q: What is the optimal solvent system for recrystallizing (R)-3-aminohexan-1-ol HCl?

A: There is no single "universal" solvent due to variations in crude impurity profiles, but field data suggests three primary systems. You must screen these based on your specific crude material.

System ClassSolvent MixtureRatio (v/v)MechanismBest For
Tier 1 (Standard) Isopropanol (IPA) 100%Temperature-dependent solubilityGeneral purity upgrade; removal of non-polar byproducts.
Tier 2 (High ee) Acetonitrile (MeCN) 100% or w/ MeOH (95:5)Selective crystallization of the HCl salt latticeUpgrading Enantiomeric Excess (ee) . MeCN is highly effective at rejecting the racemate in amino alcohol salts.
Tier 3 (Anti-solvent) Ethanol / Ethyl Acetate 1:3 to 1:5Polarity gradientHigh recovery yield. Dissolve in hot EtOH, add EtOAc until turbid.

Expert Insight: Start with Acetonitrile if your primary goal is optical purity (ee >99%). Use IPA if you are prioritizing yield and general chemical purity.

Part 2: Standard Operating Procedure (SOP)

Q: Can you provide a step-by-step protocol that minimizes yield loss?

A: Yes. The following protocol uses a Seeded Cooling Crystallization workflow, which is superior to spontaneous nucleation for controlling crystal size and purity.

Protocol: Recrystallization of (R)-3-aminohexan-1-ol HCl

Prerequisites:

  • Crude (R)-3-aminohexan-1-ol HCl (dried, volatile solvents removed).

  • Solvent: Acetonitrile (Preferred) or Isopropanol.[1]

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser and overhead stirrer.

Step-by-Step Methodology:

  • Dissolution (Saturation):

    • Charge crude solid into the flask.

    • Add Solvent (5 mL per gram of solid).[2]

    • Heat to reflux (80-82°C for MeCN; 82°C for IPA) with moderate stirring.

    • Check: If solids remain, add solvent in 0.5 mL/g increments until fully dissolved.

    • Clarification: If the solution is hazy (insoluble salts), perform a hot filtration immediately.

  • Nucleation Zone:

    • Cool the solution slowly to 60°C .

    • Seeding (Critical): Add 0.1 wt% of pure seed crystals (if available). If not, scratch the glass surface to induce nucleation.

    • Hold: Maintain at 60°C for 30 minutes to allow the seed bed to establish. This prevents "oiling out."[3]

  • Crystal Growth:

    • Cool from 60°C to 20°C at a rate of 10°C per hour .

    • Note: Rapid cooling traps impurities in the crystal lattice.

  • Isolation:

    • Cool further to 0-5°C (ice bath) and hold for 1 hour to maximize yield.

    • Filter the slurry using a Büchner funnel (vacuum).[3][4]

    • Wash: Rinse the cake with cold solvent (0°C). Use 1 mL/g.

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Warning: Ensure the oven is moisture-free; the salt is hygroscopic.

Part 3: Visualization of Workflow

The following diagram illustrates the critical decision points in the purification process to avoid common pitfalls.

RecrystallizationWorkflow Start Crude (R)-3-aminohexan-1-ol HCl SolventSelect Select Solvent System (MeCN or IPA) Start->SolventSelect Dissolve Heat to Reflux (Dissolution) SolventSelect->Dissolve CheckSolubility Is solution clear? Dissolve->CheckSolubility HotFilter Hot Filtration (Remove insolubles) CheckSolubility->HotFilter No (Hazy) Cooling Cool to Cloud Point (approx. 60°C) CheckSolubility->Cooling Yes (Clear) HotFilter->Cooling Seeding Add Seed Crystals (Prevents Oiling Out) Cooling->Seeding SlowCool Controlled Cooling (10°C/hr to 0°C) Seeding->SlowCool Filter Vacuum Filtration & Wash SlowCool->Filter Dry Vacuum Dry (40°C) Filter->Dry

Caption: Workflow for seeded cooling crystallization to ensure high purity and prevent oiling out.

Part 4: Troubleshooting & FAQ

Q: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why? A: This is a common phenomenon with amino alcohol salts. It occurs when the solution enters the "metastable limit" too quickly or the solvent polarity is too distinct from the solute.

  • The Fix: Re-heat to dissolve the oil. Add a small amount of a polar co-solvent (e.g., 5% Methanol) to increase solubility, then seed the solution at a higher temperature. Do not shock-cool the flask.

Q: The recovered yield is low (<50%). How do I improve this? A: (R)-3-aminohexan-1-ol HCl is highly soluble in alcohols.

  • The Fix: Reduce the initial solvent volume. If using IPA or EtOH, add an anti-solvent (like Ethyl Acetate or MTBE) dropwise at the end of the cooling cycle to force more solid out of the solution.

Q: How do I verify the Enantiomeric Excess (ee)? A: Standard rotation (


) is often insufficient for high-precision process control.
  • Method: Use Chiral HPLC.

  • Column: Chiralpak IA or IC (immobilized amylose/cellulose).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Reference: See similar resolution protocols for amino alcohols [1, 2].

Q: The solid turns into a sticky gum upon exposure to air. A: The HCl salt is hygroscopic.

  • The Fix: Handle the solid in a glovebox or under a nitrogen blanket. Store in a desiccator. If the product gums up, re-dissolve in dry Ethanol and strip the solvent under high vacuum to remove absorbed water, then recrystallize.

References

  • Sigma-Aldrich. (R)-3-Aminohexan-1-ol hydrochloride Product Sheet. CAS 68889-63-4. Accessed March 2026. Link

  • PubChem. 3-Aminohexan-1-ol Compound Summary. National Library of Medicine.[5] Link

  • Justia Patents. Synthesis and purification of (R,R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride. (Describes recrystallization of similar amino alcohol HCl salts using Acetonitrile). Link

  • Google Patents. Process for preparation of enantiomerically pure (R)-3-aminobutan-1-ol. WO 2018/020380. (Provides analogous protocols for short-chain amino alcohols). Link

  • University of Rochester. Purification: How To - Recrystallization Solvent Selection. (General guide for polar/salt recrystallization). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ¹H NMR Characterization of (R)-3-Aminohexan-1-ol Hydrochloride: Structural and Stereochemical Validation

As a chiral building block, (R)-3-aminohexan-1-ol hydrochloride (CAS: 68889-63-4) is highly valued in pharmaceutical synthesis and drug discovery. However, its utility is strictly dependent on its chemical and enantiomer...

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block, (R)-3-aminohexan-1-ol hydrochloride (CAS: 68889-63-4) is highly valued in pharmaceutical synthesis and drug discovery. However, its utility is strictly dependent on its chemical and enantiomeric purity. For researchers and drug development professionals, relying solely on standard ¹H NMR or optical rotation is insufficient for rigorous quality control.

This guide provides an objective, data-driven comparison of ¹H NMR methodologies—contrasting baseline structural confirmation with advanced stereochemical validation techniques like Mosher’s acid derivatization and Chiral Solvating Agents (CSAs). By understanding the causality behind these spectroscopic behaviors, you can establish a self-validating analytical system for your chiral amine workflows.

Baseline Structural Characterization: HCl Salt vs. Free Base

Before assessing stereochemistry, the structural identity and chemical purity of the compound must be verified. (R)-3-aminohexan-1-ol is typically supplied as a hydrochloride salt to enhance stability and solubility in aqueous media. However, the protonation state drastically alters the local electronic environment, causing significant chemical shift variations in the ¹H NMR spectrum.

The Causality of Chemical Shifts

In the HCl salt, the nitrogen atom carries a positive charge (-NH₃⁺). This highly electronegative center exerts a strong inductive electron-withdrawing effect, deshielding the adjacent α-proton (at C3) and β-protons (at C2 and C4). When the compound is neutralized to its free base form, electron density is restored, and these signals shift upfield.

Table 1: Comparative ¹H NMR Spectral Data (Expected Ranges)

Proton PositionHCl Salt (in D₂O, 400 MHz)Free Base (in CDCl₃, 400 MHz)Causal Explanation for Shift Difference
C3-H (α to N) ~3.30 - 3.50 ppm (m)~2.70 - 2.90 ppm (m)Deshielding via inductive effect of -NH₃⁺ in the salt form.
C1-H₂ (α to O) ~3.60 - 3.75 ppm (m)~3.70 - 3.85 ppm (m)Minimal change; the hydroxyl group dominates the local environment.
C2-H₂ (β to N/O) ~1.80 - 2.00 ppm (m)~1.50 - 1.70 ppm (m)Moderate deshielding in the salt due to proximity to the charged amine.
C4-H₂ (β to N) ~1.60 - 1.80 ppm (m)~1.30 - 1.50 ppm (m)Moderate deshielding in the salt form.
C6-H₃ (Terminal) ~0.90 ppm (t)~0.90 ppm (t)Too distant from the amine to be affected by protonation state.

Note: In D₂O, the exchangeable protons (-OH, -NH₃⁺) will not be visible due to deuterium exchange. In CDCl₃, the free base will show broad singlets for -OH and -NH₂ between 1.5 - 2.5 ppm.

Stereochemical Validation: Overcoming Isochronous Enantiomers

Standard ¹H NMR cannot differentiate between the (R) and (S) enantiomers of 3-aminohexan-1-ol because they are isochronous in an achiral environment. To determine enantiomeric excess (ee) and absolute configuration, we must introduce a chiral environment. This is achieved either through covalent bonding with a Chiral Derivatizing Agent (CDA) or through non-covalent interactions with a Chiral Solvating Agent (CSA) .

Method A: Mosher's Acid Derivatization (The Gold Standard)

Mosher's acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is the premier CDA for chiral alcohols and amines[1]. By reacting the racemic or scalemic mixture with enantiomerically pure (R)- or (S)-Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into diastereomeric amides/esters[2].

The Mechanistic Causality: Because diastereomers have different physical and chemical properties, their protons experience different magnetic environments[2]. The phenyl ring of the MTPA group creates a magnetic shielding cone (anisotropic effect). Depending on the absolute configuration of the stereocenter, specific protons on the alkyl chain will be shielded (shifting upfield) or deshielded (shifting downfield)[3].

Workflow for stereochemical validation using Mosher's Acid derivatization.

Table 2: Comparative Analysis of Stereochemical Validation Methods

MethodMechanismProsCons
Mosher's Amide (CDA) Covalent derivatization forming diastereomers[4].Unambiguous absolute configuration; high resolution of signals.Requires sample prep; risk of kinetic resolution if reaction is incomplete[2].
Chiral Solvating Agents (CSA) Non-covalent transient diastereomeric complexes[5].Fast, no chemical reaction required; sample can be recovered[5].Lower signal resolution; highly dependent on solvent and concentration.
Chiral HPLC Physical separation on a chiral stationary phase[4].Highly accurate for quantitative ee determination.Requires specialized columns and method development; no structural data.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your results, the derivatization must reach 100% conversion. If conversion is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), leading to a false representation of the original enantiomeric ratio[2].

Protocol 1: Free-Basing the Hydrochloride Salt

You cannot directly derivatize the HCl salt with MTPA-Cl. It must be neutralized first.

  • Dissolve 20 mg of (R)-3-aminohexan-1-ol hydrochloride in 1 mL of distilled water.

  • Add 1M NaOH dropwise until the pH reaches ~10-11.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 2 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base.

Protocol 2: Microscale Mosher’s Amide Derivatization

Adapted from standard microscale preparation methods[4].

  • Preparation: In two separate, clean, dry NMR tubes, dissolve ~2.5 mg of the free-based chiral amine in 0.5 mL of anhydrous CDCl₃[4].

  • Catalyst: Add a small excess of anhydrous pyridine (approx. 5-10 µL) to act as an acid scavenger and catalyst[4].

  • Derivatization: To the first tube, add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride. To the second tube, add (S)-Mosher's acid chloride[4].

  • Reaction: Cap the tubes, agitate gently, and allow the reaction to proceed at room temperature for 1-4 hours[4].

  • Validation: Monitor by TLC or take a preliminary ¹H NMR scan to ensure the complete disappearance of the starting C3-H proton signal (~2.8 ppm) and the appearance of the amide C3-H signal (~4.0 - 4.2 ppm). Complete conversion is mandatory.

Protocol 3: ¹H NMR Acquisition and Analysis
  • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples using a 400 MHz (or higher) spectrometer.

  • Ensure the spectral width encompasses 0-12 ppm and average a sufficient number of scans (typically 16-64) for a high signal-to-noise ratio[6].

  • Carefully assign the protons adjacent to the stereocenter (C2-H₂ and C4-H₂).

  • Calculate Δδ: Subtract the chemical shift of the (R)-MTPA derivative from the (S)-MTPA derivative (Δδ = δS - δR)[4]. Positive values indicate protons on one side of the chiral plane, while negative values indicate protons on the opposite side, allowing for the definitive mapping of the (R)-configuration.

Comparison of analytical pathways for determining the enantiomeric purity of chiral compounds.

Conclusion

For the rigorous characterization of (R)-3-aminohexan-1-ol hydrochloride, a multi-tiered NMR approach is required. Baseline ¹H NMR of the free base provides structural confirmation, while microscale derivatization with MTPA-Cl transforms the invisible property of chirality into quantifiable, diastereomeric chemical shifts. By strictly adhering to complete conversion protocols, researchers can prevent kinetic resolution artifacts and generate highly trustworthy, publication-ready stereochemical data.

References
  • Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR | Organic Letters - ACS Publications. ACS. Available at:[Link]

  • Mosher's acid. Wikipedia. Available at:[Link]

  • Mosher's Acid - The Retort. University of Delaware. Available at: [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters. PubMed (NIH). Available at:[Link]

Sources

Comparative

Comparison of (R)-3-aminohexan-1-ol vs (R)-3-aminobutan-1-ol reactivity

Comparative Reactivity Guide: (R)-3-Aminohexan-1-ol vs. (R)-3-Aminobutan-1-ol in Asymmetric Synthesis As a Senior Application Scientist, evaluating chiral amino alcohols requires looking beyond basic functional groups to...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: (R)-3-Aminohexan-1-ol vs. (R)-3-Aminobutan-1-ol in Asymmetric Synthesis

As a Senior Application Scientist, evaluating chiral amino alcohols requires looking beyond basic functional groups to understand how subtle variations in aliphatic chain length fundamentally alter thermodynamic landscapes, reaction kinetics, and pharmacological efficacy. This guide provides an objective, data-driven comparison between two homologous chiral building blocks: (R)-3-aminobutan-1-ol and (R)-3-aminohexan-1-ol .

While both molecules possess identical primary amine and primary hydroxyl reactive sites, the substitution of a methyl group for a propyl group at the C3 stereocenter dictates their respective roles in complex organic synthesis and drug development.

Structural & Physicochemical Profiling

The physical properties of these compounds directly dictate their handling, solubility, and application scope. (R)-3-aminobutan-1-ol is a highly polar, water-soluble intermediate natively utilized in the synthesis of HIV integrase inhibitors[1][2]. Conversely, (R)-3-aminohexan-1-ol is typically handled as a hydrochloride salt to manage its increased lipophilicity and is utilized when probing hydrophobic binding pockets.

Table 1: Physicochemical Comparison

Property(R)-3-Aminobutan-1-ol(R)-3-Aminohexan-1-ol (HCl Salt)
CAS Number 61477-40-5[1]68889-63-4
Molecular Formula C₄H₁₁NO[1]C₆H₁₅NO • HCl
Molecular Weight 89.14 g/mol [3]153.65 g/mol [4]
C3 Substituent MethylPropyl
Steric Bulk (C3) LowModerate-High
Physical State Colorless to pale yellow liquid[1]White to off-white powder/crystals
Commercial Purity >98.0% (GC)[1]95.0%
Primary Application Dolutegravir API core synthesis[2]Lipophilic scaffold exploration

Mechanistic Reactivity Analysis

Both compounds undergo nucleophilic substitutions, condensation reactions, and cyclizations due to their bifunctional nature[1]. However, their reaction kinetics diverge significantly due to structural causality.

Nucleophilicity & Steric Hindrance: The primary amine in (R)-3-aminobutan-1-ol is adjacent to a methyl-bearing chiral center. This minimal steric bulk allows the amine to maintain high conformational freedom, facilitating rapid nucleophilic attack on electrophiles (such as aldehydes or ketones) to form imines or enamines. In contrast, the propyl group in (R)-3-aminohexan-1-ol increases the local van der Waals volume. This restricts the trajectory of the amine during nucleophilic attack, increasing the activation energy (


) required to reach the transition state.

Cyclization Kinetics & 1,3-Diaxial Interactions: In the formation of tricyclic oxazepine rings (the core scaffold of Dolutegravir), the initial amine condensation is followed by an intramolecular etherification where the hydroxyl group attacks the core ring[2][5]. During this ring-closing transition state, the propyl group of (R)-3-aminohexan-1-ol introduces a severe 1,3-diaxial-like steric clash. This stereoelectronic penalty significantly decelerates cyclization kinetics compared to the highly efficient methyl analogue.

Visualizing the Reaction Pathways

Pathway A Electrophile (e.g., Pyridone Core) C Imine/Enamine Intermediate A->C Primary Amine Attack (-H2O) B Amino Alcohol (Nucleophile) B->C D Tricyclic Oxazepine Scaffold C->D Hydroxyl Etherification (Cyclization)

Reaction pathway for oxazepine scaffold formation via amino alcohol condensation and cyclization.

LogicTree Root C3 Alkyl Substitution in (R)-3-Aminoalkan-1-ols Methyl (R)-3-Aminobutan-1-ol [Methyl Group] Root->Methyl Propyl (R)-3-Aminohexan-1-ol [Propyl Group] Root->Propyl Kinetics1 Rapid Cyclization Kinetics (Low Steric Hindrance) Methyl->Kinetics1 Bio1 Optimal Enzyme Fit (e.g., HIV Integrase) Methyl->Bio1 Kinetics2 Slower Cyclization Kinetics (High Steric Hindrance) Propyl->Kinetics2 Bio2 Increased Lipophilicity (Potential Steric Clash) Propyl->Bio2

Logic tree comparing the steric and pharmacological impacts of C3 alkyl substitution.

Application Case Study: HIV Integrase Inhibitor Scaffolds

The choice between these two chiral auxiliaries is paramount in pharmaceutical design. (R)-3-aminobutan-1-ol is a major cost driver and critical raw material in the synthesis of Dolutegravir, an essential HIV therapy[2]. The methyl group provides the exact stereochemical and spatial fit required to anchor the drug within the Mg²⁺ binding pocket of the HIV integrase enzyme without causing steric repulsion[1][5].

Attempting to substitute (R)-3-aminohexan-1-ol into this scaffold increases the molecule's overall lipophilicity (clogP). While this can theoretically improve cellular membrane permeability, the bulky propyl group often results in a steric clash within tight enzyme active sites, drastically reducing target binding affinity.

Self-Validating Experimental Protocol: Comparative Oxazepine Cyclization

To empirically validate the kinetic differences between these two compounds, the following self-validating protocol outlines the synthesis of a model tricyclic oxazepine scaffold.

Objective: Evaluate the cyclization kinetics of (R)-3-aminobutan-1-ol versus (R)-3-aminohexan-1-ol via Dean-Stark condensation.

Materials:

  • Electrophile: Model pyridone-aldehyde (1.0 eq)

  • Nucleophile: (R)-3-aminobutan-1-ol[1] OR (R)-3-aminohexan-1-ol HCl (1.2 eq)

  • Reagents: Glacial acetic acid (0.1 eq, catalyst), Toluene (solvent), N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

Step-by-Step Methodology:

  • Free-Basing (Conditional): If utilizing (R)-3-aminohexan-1-ol hydrochloride, suspend the salt in anhydrous toluene and add 1.2 eq of DIPEA. Stir for 15 minutes at ambient temperature. Causality: The amine must be deprotonated to act as a potent nucleophile; skipping this step will stall the reaction.

  • Imine Condensation: Add the pyridone-aldehyde (1.0 eq) and glacial acetic acid (0.1 eq) to the mixture. Equip the reaction flask with a Dean-Stark trap. Causality: Continuous azeotropic removal of water drives the thermodynamic equilibrium toward the imine intermediate.

  • Thermal Cyclization: Heat the mixture to reflux (approx. 110°C). The primary amine will attack the aldehyde, followed by the hydroxyl group attacking the activated pyridone ring to form the oxazepine scaffold.

  • In-Process Control (IPC) & Self-Validation: Sample the reaction every 2 hours for LC-MS analysis.

    • Validation Criterion: The reaction is only deemed complete when the uncyclized imine intermediate is < 1% Area Under Curve (AUC) .

    • Expected Outcome: The (R)-3-aminobutan-1-ol reaction typically reaches completion within 4-6 hours[2]. Due to the steric hindrance of the propyl group, expect the (R)-3-aminohexan-1-ol reaction to require extended reflux (10-14 hours) to achieve the same conversion.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid catalyst, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). Virginia Commonwealth University (VCU). Available at: [Link]

  • CAS No.61477-40-5,(R)-3-AMINO-1-BUTANOL Suppliers. LookChem. Available at: [Link]

Sources

Validation

Benchmarking biocatalytic vs chemical routes for (R)-3-aminohexan-1-ol

Topic: Benchmarking Biocatalytic vs. Chemical Routes for (R)-3-aminohexan-1-ol Content Type: Publish Comparison Guide Benchmarking Biocatalytic Transamination vs.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Biocatalytic vs. Chemical Routes for (R)-3-aminohexan-1-ol Content Type: Publish Comparison Guide

Benchmarking Biocatalytic Transamination vs. Metal-Catalyzed Reductive Amination

Executive Summary

The synthesis of (R)-3-aminohexan-1-ol , a critical chiral pharmacophore found in various kinase inhibitors and antiretroviral intermediates, presents a classic process chemistry dilemma: choosing between the robustness of transition metal catalysis and the stereochemical precision of biocatalysis.

This guide objectively compares the two dominant synthetic strategies:

  • Chemical Route: Ruthenium-catalyzed Asymmetric Reductive Amination (ARA).[1]

  • Biocatalytic Route: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Transaminase (
    
    
    
    -TA) mediated reductive amination.[2]

The Verdict: While the chemical route offers higher initial substrate loading (100-200 g/L), it struggles with stereoselectivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ~92-95%) and requires high-pressure hydrogenation (30-50 bar). The biocatalytic route, utilizing an evolved 

-transaminase, delivers superior optical purity (

) under ambient conditions, though it requires strict equilibrium management to maximize conversion.
The Challenge: (R)-3-Aminohexan-1-ol

The target molecule is a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino alcohol. The proximity of the hydroxyl group to the amine center introduces specific synthetic challenges:
  • Chemo-selectivity: Avoiding intramolecular cyclization (forming oxazines) or elimination (dehydration).[1]

  • Stereo-control: The C3 chiral center is remote from the C1 hydroxyl, making induction via standard chiral auxiliaries difficult.

Route Analysis: Chemical Synthesis (The Baseline)

Methodology: Asymmetric Reductive Amination (ARA) Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl Mechanism: The reaction involves the in situ formation of an imine between 1-hydroxyhexan-3-one and ammonium acetate, followed by asymmetric hydrogenation.

Technical Assessment[1][3]
  • Pros: High atom economy; established supply chain for Ru-catalysts; high volumetric productivity.[1]

  • Cons: Requires high-pressure equipment (autoclaves); residual heavy metal removal (Ru < 5 ppm required for pharma); enantioselectivity often plateaus at 95%, requiring downstream recrystallization (yield loss).[1]

Experimental Protocol (Chemical)
  • Substrate: 1-hydroxyhexan-3-one (100 mM)

  • Solvent: Methanol[1]

  • Amine Source: Ammonium Acetate (5.0 equiv)

  • Catalyst: Ru-BINAP complex (1 mol%)[1]

  • Conditions: 50 bar

    
    , 60°C, 24 hours.
    

Step-by-Step Workflow:

  • Imine Formation: Charge autoclave with substrate,

    
    , and MeOH. Stir for 2h to equilibrate imine.
    
  • Hydrogenation: Add catalyst solution under

    
    . Pressurize to 50 bar 
    
    
    
    .
  • Workup: Vent

    
    . Concentrate under reduced pressure.
    
  • Purification: Acid-base extraction to remove neutral impurities.[1] Recrystallize as HCl salt to upgrade

    
     from 94% to >99%.
    
Route Analysis: Biocatalytic Synthesis (The Challenger)

Methodology: Enzymatic Transamination Biocatalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Transaminase (e.g., Chromobacterium violaceum or engineered Arthrobacter variants).[3]
Mechanism:  Ping-pong bi-bi mechanism.[1][4] The enzyme transfers an amino group from an amine donor (Isopropylamine) to the ketone substrate via a PLP (Pyridoxal-5'-phosphate) cofactor.[1][4]
Technical Assessment[1][3]
  • Pros: Perfect stereocontrol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ); ambient pressure and temperature; aqueous media (green chemistry); no heavy metals.
    
  • Cons: Equilibrium constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is often unfavorable (~1.0); product inhibition; substrate solubility limits.
    
Experimental Protocol (Biocatalytic)
  • Substrate: 1-hydroxyhexan-3-one (50 mM)

  • Enzyme: (R)-selective

    
    -TA (lyophilized whole cells or purified, 5 g/L)
    
  • Cofactor: PLP (1 mM)

  • Amine Donor: Isopropylamine (1 M) – Used in excess to shift equilibrium.

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Workflow:

  • System Setup: Dissolve substrate in buffer containing 10% DMSO (cosolvent).[1]

  • Equilibrium Shift: Add Isopropylamine (IPA) as the amine donor. The byproduct is acetone.[1]

  • Reaction: Add PLP and Enzyme. Incubate at 30°C with orbital shaking (200 rpm).

  • In-Process Control: Monitor acetone levels. Critical: If conversion stalls, apply mild vacuum or nitrogen sweep to remove volatile acetone byproduct (shifting equilibrium forward).

  • Workup: Basify to pH 12, extract with MTBE. Evaporate solvent.[1] No recrystallization needed for chiral purity.[1]

Head-to-Head Benchmarking
MetricChemical Route (Ru-ARA)Biocatalytic Route (

-TA)
Enantiomeric Excess (

)
92 - 95% (requires upgrade)>99% (direct)
Isolated Yield 82% (after recrystallization)88%
Reaction Time 24 hours18 - 24 hours
Pressure 50 bar (

)
Ambient
E-Factor (Waste/Product) ~15 (Solvent heavy)~8 (Aqueous waste)
Cost Driver Ru-Catalyst & LigandEnzyme Production & IPA
Scalability Linear (Standard Autoclave)Linear (Stirred Tank Reactor)
Process Visualization
Diagram 1: Comparative Process Flow (DOT)

The following diagram illustrates the critical decision points and process steps for both routes.

G Start Precursor: 1-hydroxyhexan-3-one Chem_Cond Chemical Route Ru-BINAP, NH4OAc 50 bar H2, 60°C Start->Chem_Cond Route A Bio_Cond Biocatalytic Route (R)-omega-Transaminase Isopropylamine (Donor), pH 7.5 Start->Bio_Cond Route B Chem_Workup Acid/Base Extraction Chem_Cond->Chem_Workup 94% ee Chem_Purify Recrystallization (Required for >99% ee) Chem_Workup->Chem_Purify Yield Loss Product Target: (R)-3-aminohexan-1-ol (>99% ee) Chem_Purify->Product Final Yield: 82% Bio_Shift Equilibrium Shift (Acetone Removal) Bio_Cond->Bio_Shift Acetone Byproduct Bio_Workup MTBE Extraction Bio_Shift->Bio_Workup >99% ee Bio_Workup->Product Final Yield: 88%

Caption: Figure 1. Process flow comparison highlighting the purification burden of the chemical route vs. the equilibrium management of the biocatalytic route.

Diagram 2: Biocatalytic Reaction Mechanism (Ping-Pong Bi-Bi)

Understanding the transaminase mechanism is vital for troubleshooting conversion issues.[1]

Mechanism E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP + Donor - Acetone Product Chiral Amine (Product) E_PLP->Product E_PMP->E_PLP + Substrate - Product Acetone Acetone (Byproduct) E_PMP->Acetone Donor Isopropylamine (Donor) Donor->E_PLP Substrate Ketone Substrate Substrate->E_PMP

Caption: Figure 2. The Ping-Pong Bi-Bi mechanism.[1][4] Note that removing Acetone drives the reaction from E-PMP back to E-PLP, consuming the substrate.

References
  • Koszelewski, D., et al. (2010).[1] "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Alcohols." Trends in Biotechnology, 28(6), 324-332.[1] Link

  • Nugent, T. C., & El-Shazly, M. (2010).[1] "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis, 352(5), 753-819.[1] Link

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic Routes to Optically Active Amines." ChemCatChem, 1(1), 42-51.[1] Link

  • Siirola, E., et al. (2019).[1] "Process Intensification for the Synthesis of Chiral Amines via Transaminases." Organic Process Research & Development, 23(12), 2635–2646. Link

Sources

Comparative

Comparative Guide: Infrared Spectrum Analysis of Amino Alcohol Hydrochloride Salts

Topic: Infrared (IR) spectrum analysis of amino alcohol hydrochloride salts Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary Amino alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectrum analysis of amino alcohol hydrochloride salts Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Amino alcohol hydrochloride salts (e.g., ephedrine HCl, tromethamine HCl, ambroxol HCl) are critical intermediates and active pharmaceutical ingredients (APIs). Their analysis via Infrared (IR) spectroscopy is notoriously complex due to the spectral overlap between the hydroxyl (


) and ammonium (

) stretching vibrations, compounded by the hygroscopic nature of these salts.

This guide objectively compares the Attenuated Total Reflectance (ATR-FTIR) workflow against the traditional KBr Pellet Transmission method and Raman Spectroscopy . We establish the ATR-FTIR protocol as the superior standard for routine analysis, minimizing the risks of ion exchange and moisture interference that plague traditional methods.

The Analytical Challenge: Why This Matrix is Difficult

In a standard amino alcohol hydrochloride (


), two dominant features compete in the high-wavenumber region (

):
  • The Hydroxyl Stretch (

    
    ):  typically broad, 
    
    
    
    .[2][3]
  • The Ammonium Envelope (

    
    ):  A complex, broad absorption band often spanning 
    
    
    
    , containing multiple sub-bands (Fermi resonance).

The Core Problem: In traditional KBr pellet analysis, the hygroscopic KBr matrix absorbs atmospheric water, adding a third broad peak (


) that obliterates the spectral definition needed to distinguish the salt form from the free base or hydrate.

Comparative Analysis of Analytical Techniques

Primary Comparison: ATR-FTIR vs. KBr Pellet vs. Raman

The following table summarizes the performance of the recommended ATR workflow against alternatives.

FeatureMethod A: Diamond ATR-FTIR (Recommended)Method B: KBr Pellet (Transmission) Method C: Raman Spectroscopy
Sample Prep None (Direct solid contact)High (Grinding, pressing)None (Direct laser exposure)
Moisture Risk Low (Short exposure, no matrix)Critical (KBr is hygroscopic)Negligible (Water is weak scatterer)
Ion Exchange None High Risk (HCl

HBr exchange)
None
Sensitivity Medium (Path length

)
High (Adjustable path length)Low (Fluorescence interference)
Key Blind Spot Lower signal-to-noise for trace impuritiesArtifacts from pressure/grindingWeak OH/NH signals
Best For Routine ID, Polymorph Screening Trace analysis (dry box required)Backbone/Skeleton confirmation
Deep Dive: The "Ion Exchange" Trap in KBr

Expert Insight: Many researchers observe a "shifting" spectrum when analyzing hydrochloride salts in KBr. This is often not a polymorph change but a chemical reaction induced by the high pressure of pelletizing:



The resulting spectrum is a hybrid of the chloride and bromide salts, rendering the data invalid for regulatory filing. ATR eliminates this variable entirely. 

Detailed Band Assignment Guide

Correct interpretation requires distinguishing the salt cation from the alcohol backbone.

Functional GroupModeWavenumber (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Diagnostic Characteristic
Alcohol (

)
Stretch (

)

Broad.[2][3][4][5][6] Often appears as a "shoulder" on the ammonium band in salts.
Ammonium (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Stretch (

)

"The Ammonium Envelope." Very broad, often extending down to

.
Ammonium (

)
Bend (

)

"Organ pipe" bands. Distinguishes salt from free base (which lacks this).
Ammonium (

)
Bend (

)

Weaker than asymmetric bend.
C-N Bond Stretch (

)

Strong.[7] Overlaps with C-O stretch.[3]
C-O Bond Stretch (

)

Strong, sharp. Indicates the alcohol moiety.[2][3][5][8]
Tertiary Amine Salt Stretch (

)

Distinctive lower frequency "comb" pattern; no bending band in

region.

Experimental Protocol: Self-Validating ATR System

To ensure reproducibility (E-E-A-T), follow this "Zero-Drift" protocol designed for hygroscopic hydrochloride salts.

Step 1: Instrument Setup
  • Crystal: Single-bounce Diamond or ZnSe (Diamond preferred for hardness).

  • Resolution:

    
    .
    
  • Scans: 32 (Screening) or 64 (High Quality).

  • Atmospheric Correction: ON (Critical to remove water vapor lines from the

    
     region).
    
Step 2: Sample Preparation (The "Dry-Touch" Technique)
  • Equilibration: Do not open the sample vial until it reaches room temperature to prevent condensation.

  • Placement: Place ~5 mg of sample on the center of the crystal.

  • Compression: Apply pressure using the slip-clutch anvil. Note: Stop immediately when the clutch clicks. Over-pressure can fracture crystal lattices in soft organic salts.

  • Immediate Scan: Initiate scan within 10 seconds of pressure application to minimize atmospheric moisture uptake.

Step 3: Validation (The "Double-Click" Check)
  • Check 1: Look at

    
    . If a doublet exists, 
    
    
    
    background has changed; re-run background.
  • Check 2: Look at

    
    . Sharp, jagged lines indicate water vapor (purge issue), not sample water.
    

Visualizations

Diagram 1: Analytical Workflow & Decision Tree

This workflow illustrates the decision process for selecting the correct technique based on sample constraints.

AnalysisWorkflow Start Sample: Amino Alcohol HCl Salt IsPure Is sample purity > 98%? Start->IsPure Raman METHOD C: Raman Start->Raman Confirmatory / Aqueous TraceAnalysis Goal: Trace Impurity Analysis? IsPure->TraceAnalysis Yes ATR METHOD A: Diamond ATR (Standard Protocol) IsPure->ATR No (Crude) TraceAnalysis->ATR No (Routine ID) KBr METHOD B: KBr Pellet TraceAnalysis->KBr Yes (Need Sensitivity) ResultATR Result: Reliable Fingerprint No Ion Exchange ATR->ResultATR DryBox Requirement: Dry Box Prep (Avoid Moisture) KBr->DryBox IonExchange RISK: Ion Exchange (HCl -> HBr shift) DryBox->IonExchange Backbone Result: Backbone ID (Poor OH/NH detection) Raman->Backbone

Caption: Decision matrix for selecting ATR vs. KBr. Note the critical "Ion Exchange" risk associated with KBr pellets for hydrochloride salts.[9]

Diagram 2: Spectral Feature Map (The "Ammonium Envelope")

A logical representation of the overlapping bands in the high-wavenumber region.

SpectralMap RegionHigh High Wavenumber (2500 - 3600 cm-1) OH Free -OH Stretch (3500 cm-1, Sharp) RegionHigh->OH OH_Bonded H-Bonded -OH (3200-3400 cm-1, Broad) RegionHigh->OH_Bonded NH_Stretch Ammonium Envelope (-NH3+) (2400-3300 cm-1, Very Broad) RegionHigh->NH_Stretch Overlap CRITICAL OVERLAP ZONE (Difficult Interpretation) OH_Bonded->Overlap NH_Stretch->Overlap

Caption: Visualization of the spectral overlap between Hydroxyl and Ammonium groups, the primary challenge in interpreting amino alcohol HCl spectra.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for ammonium band assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for amino alcohol specific modes).[10]

  • Shimadzu Corporation. (n.d.). KBr Pellet Method: Measuring Hydrochloride. Application News. Link (Authoritative source on KBr ion exchange risks).

  • Thermo Fisher Scientific. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-3-Aminohexan-1-ol hydrochloride

Topic: Operational Safety & Handling Protocol: (R)-3-Aminohexan-1-ol Hydrochloride Content Type: Technical Safety Guide Audience: Research Scientists & Drug Development Professionals Compound Profile & Risk Architecture...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Safety & Handling Protocol: (R)-3-Aminohexan-1-ol Hydrochloride Content Type: Technical Safety Guide Audience: Research Scientists & Drug Development Professionals

Compound Profile & Risk Architecture

Compound Identity:

  • Name: (R)-3-Aminohexan-1-ol hydrochloride[1]

  • CAS Number: 68889-63-4[1]

  • Physical State: White to off-white solid (Powder/Crystals)

  • Molecular Weight: 153.65 g/mol [2]

Operational Context: As a chiral amino alcohol salt, this compound presents a dual challenge: biological reactivity (typical of amine precursors) and hygroscopic instability . While the primary safety goal is operator protection against irritation (skin/eyes/respiratory), the secondary logistical goal is preserving the compound's stoichiometric integrity. Hydrochloride salts of amino alcohols are prone to rapid moisture uptake, which alters the effective molecular weight and can lead to failed enantioselective syntheses due to incorrect molar equivalents.

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[3][4][5][6][7]

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for maximum barrier integrity against fine particulates and potential solution splashes.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for fine powders which can bypass side-shields. Goggles provide a seal against airborne dust and accidental splashes during solubilization.
Dermal (Hand) Nitrile Gloves (Min. thickness 0.11 mm)Double-gloving is recommended during weighing. The outer glove is sacrificial and should be changed immediately upon contamination. Latex is generally avoided due to lower chemical resistance to organic solvents often used with this compound.
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Engineering controls (Hood) are the primary defense against H335 (Respiratory Irritation). If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is mandatory to prevent inhalation of the hydrochloride salt dust.
Body Lab Coat (High-neck, long sleeve)Prevents accumulation of dust on street clothes. Cotton/polyester blends are standard; fire-resistant (Nomex) is required if handling with pyrophoric co-reagents.

Operational Workflow: Handling & Solubilization

This protocol emphasizes Containment and Atmospheric Control .[6][7][8]

Phase A: Reception & Storage
  • Protocol: Upon receipt, inspect the seal integrity. Store the container at Room Temperature (20-25°C) in a dedicated desiccator or under an inert atmosphere (Argon/Nitrogen).

  • Why: Preventing moisture uptake is critical. Hydroscopic clumping makes precise weighing difficult and alters the mass-to-mole ratio.

Phase B: Weighing & Transfer (The Critical Step)
  • Environment: All open-container manipulations must occur inside a certified Chemical Fume Hood .

  • Static Control: Use an anti-static gun or ionizer if the powder is flyaway.

  • Step-by-Step:

    • Equilibrate: Allow the container to reach ambient temperature before opening to prevent condensation.

    • Tare: Place the receiving vessel (flask/vial) on the balance.

    • Transfer: Use a clean, dry spatula. Avoid using paper weigh boats; use glass or anti-static plastic weighing funnels to ensure quantitative transfer.

    • Seal: Immediately reseal the stock container with Parafilm or electrical tape after use.

Phase C: Solubilization
  • Solvent Choice: Soluble in water and polar organic solvents (Methanol, DMSO).

  • Exotherm Warning: Dissolution of amine hydrochlorides can be mildly exothermic. Add solvent slowly to the solid with gentle stirring.

Visualized Workflows

Workflow 1: Safe Handling Logic

This diagram outlines the decision process from storage to reaction, ensuring safety and compound integrity.

SafeHandling Start Storage (Desiccator/RT) Check Check Humidity (<40% RH Ideal) Start->Check Hood Transfer to Fume Hood Check->Hood Safe Weigh Weighing (Anti-static tools) Hood->Weigh PPE On Dissolve Solubilization (Slow addition) Weigh->Dissolve Reseal Reseal & Purge (Inert Gas) Weigh->Reseal Immediate Action Reseal->Start Return

Caption: Operational logic flow ensuring operator safety and compound stability during handling.

Workflow 2: Emergency Spill Response

Immediate actions to take in the event of a solid spill or solution splash.

SpillResponse Spill Accidental Release Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionS Sweep gently (Avoid Dust) Solid->ActionS Wear N95 ActionL Absorb with Vermiculite/Pads Liquid->ActionL Wear Goggles Clean Clean Surface (Soap & Water) ActionS->Clean ActionL->Clean Dispose Hazardous Waste (Tag: Toxic/Irritant) Clean->Dispose

Caption: Decision tree for containing and cleaning spills to minimize exposure.

Waste Disposal Protocol

Do not dispose of via sink or general trash.

  • Solid Waste: Excess solid material should be placed in a dedicated container labeled "Solid Organic Waste - Toxic/Irritant."

  • Aqueous Waste: If dissolved in water, dispose of in "Aqueous Basic/Neutral Waste" streams.

  • Organic Waste: If dissolved in solvents (MeOH, DMSO), dispose of in "Non-Halogenated Organic Waste."

  • Container Disposal: Triple rinse empty containers with a suitable solvent before discarding or recycling.

References

  • Sigma-Aldrich. (R)-3-Aminohexan-1-ol hydrochloride Product Sheet & SDS. Retrieved from

  • PubChem. 3-Aminohexan-1-ol Compound Summary (CID 21883780). National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 6-Aminohexan-1-ol (Analogous Structure Safety Data). Retrieved from

  • TutorChase. Handling Hygroscopic Solutes in the Lab. Retrieved from

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminohexan-1-ol hydrochloride
Reactant of Route 2
(R)-3-Aminohexan-1-ol hydrochloride
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